2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine
Description
Properties
Molecular Formula |
C8H9Cl2N |
|---|---|
Molecular Weight |
190.07 g/mol |
IUPAC Name |
2-chloro-3-(chloromethyl)-4,6-dimethylpyridine |
InChI |
InChI=1S/C8H9Cl2N/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,4H2,1-2H3 |
InChI Key |
RODDKCUGFDNHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1CCl)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine: A Putative Building Block in Synthetic Chemistry
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine, a sparsely documented substituted pyridine derivative. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues to project its reactivity, spectroscopic characteristics, and potential applications. The guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who may consider this molecule as a novel building block. We will explore a plausible synthetic pathway, delve into the differential reactivity of its two distinct chloro-substituents, and predict its spectral signatures. Safety and handling precautions, extrapolated from analogous chlorinated pyridines, are also discussed to ensure responsible laboratory practice.
Introduction and Molecular Structure
Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, with chloro-substituted derivatives serving as versatile intermediates for the synthesis of more complex molecules.[1] The title compound, this compound, presents a unique combination of reactive sites. The presence of a chloro group at the 2-position of the pyridine ring and a chloromethyl group at the 3-position, flanked by two activating methyl groups at the 4- and 6-positions, suggests a rich and nuanced chemical reactivity. While a specific CAS number for this compound is not readily found in major chemical databases, its structure suggests it could be a valuable, albeit novel, intermediate.
Table 1: Predicted Chemical and Physical Properties of this compound
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₈H₉Cl₂N | Based on structure |
| Molecular Weight | 190.07 g/mol | Based on structure |
| Appearance | Likely a solid at room temperature | Analogy with similar substituted pyridines |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and sparingly soluble in water. | General properties of chlorinated organic compounds |
| SMILES | Cc1cc(c(Cl)n1)CCl | Based on structure |
| InChI | InChI=1S/C8H9Cl2N/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,4H2,1-2H3 | Based on structure |
Plausible Synthetic Route
A definitive, published synthetic protocol for this compound is not available. However, a chemically sound route can be proposed based on established pyridine chemistry. A common method for introducing a chloromethyl group onto a pyridine ring is the chlorination of the corresponding hydroxymethylpyridine.[2]
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway to the target compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Chloro-4,6-dimethyl-3-hydroxymethylpyridine (Precursor)
A plausible precursor would be 2,4,6-trimethylpyridine-3-methanol. Selective chlorination at the 2-position of the pyridine ring, while preserving the hydroxymethyl group, would be the initial challenge. This might be achievable under carefully controlled conditions using a chlorinating agent like sulfuryl chloride or by utilizing a protecting group strategy for the alcohol.
Step 2: Chlorination of 2-Chloro-4,6-dimethyl-3-hydroxymethylpyridine
The conversion of the hydroxymethyl group to a chloromethyl group can be achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the precursor, 2-Chloro-4,6-dimethyl-3-hydroxymethylpyridine, in a suitable anhydrous solvent such as dichloromethane or toluene.
-
Chlorination: Cool the solution in an ice bath and slowly add thionyl chloride dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the excess thionyl chloride with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Predicted Chemical Reactivity
The reactivity of this compound is dictated by the two distinct carbon-chlorine bonds.
Reactivity of the 2-Chloro Group
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates this position towards nucleophilic attack. The presence of two electron-donating methyl groups at the 4- and 6-positions will likely increase the electron density of the ring, potentially moderating the reactivity of the 2-chloro group compared to unsubstituted 2-chloropyridine.
Reactivity of the 3-Chloromethyl Group
The chloromethyl group at the 3-position is a benzylic-like halide and is expected to be highly reactive in nucleophilic substitution reactions, proceeding through an SN2 mechanism. This site will be the primary target for a wide range of nucleophiles, including amines, thiols, and alkoxides, making it a valuable handle for introducing diverse functional groups.
Differential Reactivity
The chloromethyl group is anticipated to be significantly more reactive towards nucleophiles than the 2-chloro group under typical SN2 conditions. This differential reactivity allows for selective functionalization at the 3-position while leaving the 2-position available for subsequent transformations under more forcing SNAr conditions.
Caption: Predicted differential reactivity of the chloro-substituents.
Predicted Spectroscopic Data
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the analysis of similar compounds.[3][4]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Two singlets for the two methyl groups (around δ 2.3-2.6 ppm).- A singlet for the chloromethyl protons (around δ 4.6-4.8 ppm).- A singlet for the aromatic proton at the 5-position (around δ 7.0-7.3 ppm). |
| ¹³C NMR | - Signals for the two methyl carbons (around δ 20-25 ppm).- A signal for the chloromethyl carbon (around δ 45-50 ppm).- Aromatic carbon signals in the range of δ 120-160 ppm. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, characteristic of a dichlorinated compound.- Fragmentation patterns involving the loss of a chlorine atom and the chloromethyl group. |
| FT-IR | - C-H stretching vibrations for the aromatic and methyl groups (around 2900-3100 cm⁻¹).- C=C and C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹).- C-Cl stretching vibrations (around 600-800 cm⁻¹). |
Potential Applications in Research and Drug Development
Given its predicted reactivity profile, this compound could serve as a valuable intermediate in several areas:
-
Medicinal Chemistry: The pyridine scaffold is a "privileged structure" in drug discovery.[5] This compound could be a starting material for the synthesis of novel kinase inhibitors, where the chloromethyl group allows for the introduction of side chains to target the enzyme's active site.[5] It could also be used to develop other classes of therapeutic agents.[1]
-
Agrochemicals: Many herbicides, fungicides, and insecticides are based on pyridine derivatives. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and selectivity.
-
Materials Science: Substituted pyridines are used in the synthesis of ligands for metal complexes and as building blocks for functional polymers. The reactive sites on this molecule could be exploited to create novel materials with interesting electronic or catalytic properties.
Safety and Handling
No specific safety data exists for this compound. However, based on data for analogous chlorinated pyridine compounds, the following precautions should be taken:[6][7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Chlorinated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[7] They can cause irritation to the skin, eyes, and respiratory system.[8] Long-term exposure to some chlorinated pyridines has been associated with more severe health effects.[7]
Conclusion
This compound represents a potentially valuable yet underexplored building block for chemical synthesis. Its predicted differential reactivity, with a highly labile chloromethyl group and a less reactive 2-chloro substituent on the pyridine ring, offers opportunities for selective and sequential functionalization. While this guide provides a theoretical framework for its synthesis, properties, and applications based on the chemistry of related compounds, experimental validation is necessary to fully characterize this molecule. Researchers interested in exploring novel pyridine-based scaffolds for applications in drug discovery, agrochemicals, and materials science may find this compound to be a promising starting point.
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An In-depth Technical Guide to 4-Chloro-4'-hydroxybenzophenone (CAS 42019-78-3): Molecular Structure, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-4'-hydroxybenzophenone (CAS 42019-78-3), a versatile chemical compound with significant applications in the pharmaceutical and material science sectors. This document delves into its molecular structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores its role as a critical intermediate in organic synthesis, a UV absorber, and notably, as a known impurity of the lipid-lowering agent Fenofibrate. This guide is intended to be a valuable resource for researchers, chemists, and drug development professionals, offering in-depth insights and practical information.
Molecular Structure and Physicochemical Properties
4-Chloro-4'-hydroxybenzophenone is a diaryl ketone characterized by a benzophenone core structure with a chlorine atom and a hydroxyl group substituted on the two phenyl rings at the para positions.
Chemical Structure:
Caption: Molecular structure of 4-Chloro-4'-hydroxybenzophenone.
Table 1: Physicochemical Properties of 4-Chloro-4'-hydroxybenzophenone
| Property | Value | Source |
| CAS Number | 42019-78-3 | [1][2][3][4][5] |
| Molecular Formula | C13H9ClO2 | [1][2][3][4] |
| Molecular Weight | 232.66 g/mol | [1][2][6][7] |
| IUPAC Name | (4-chlorophenyl)(4-hydroxyphenyl)methanone | [1] |
| Synonyms | 4-Hydroxy-4'-chlorobenzophenone, 4-(4-chlorobenzoyl)phenol, Fenofibrate impurity A | [1][2][8] |
| Appearance | White to pale beige or light brown crystalline solid | [2][3] |
| Melting Point | 177-181 °C | [2][3] |
| Boiling Point | 257 °C at 13 mmHg | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| Storage | Room temperature, under inert atmosphere | [2][5][8] |
Synthesis and Reactivity
Synthesis
A common method for the synthesis of 4-Chloro-4'-hydroxybenzophenone is the Fries rearrangement of phenyl p-chlorobenzoate.[2] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.[2]
Caption: Synthesis of 4-Chloro-4'-hydroxybenzophenone via Fries Rearrangement.
Experimental Protocol: Fries Rearrangement of Phenyl p-chlorobenzoate [2]
-
Reactant Preparation: Phenyl p-chlorobenzoate is the starting material.
-
Catalyst Addition: Aluminum chloride is used as the catalyst.
-
Reaction Conditions:
-
Solventless: The reaction can be carried out without a solvent at 160°C for 5 minutes, or between 120°C and 160°C for varying durations to achieve a good yield.[2]
-
With Solvent: Alternatively, the reaction can be performed in refluxing chlorobenzene for 10 hours, yielding approximately 52%.[2]
-
Alternative Catalyst: Trifluoromethanesulfonic acid can be used as a catalyst at 45-55°C, resulting in a high yield of 94%.[2]
-
-
Work-up and Purification: The reaction mixture is worked up to isolate the product, which is then purified, typically by recrystallization.
Innovations in the synthesis of 4-Chloro-4'-hydroxybenzophenone are geared towards greener chemistry principles, including the development of more efficient catalysts and the use of continuous flow chemistry to improve yield, safety, and reduce waste.[9]
Reactivity
The reactivity of 4-Chloro-4'-hydroxybenzophenone is dictated by its functional groups: the ketone, the phenol, and the chlorinated aromatic ring.
-
Ketone Group: The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol or reductive amination.
-
Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide. This phenoxide is a good nucleophile and can participate in Williamson ether synthesis. This reactivity is crucial in the synthesis of Fenofibrate, where it reacts with an isopropyl-containing side chain.
-
Aromatic Rings: The electron-withdrawing nature of the carbonyl group deactivates both rings towards electrophilic substitution, while the hydroxyl group activates its ring and the chlorine deactivates its ring.
Applications in Research and Industry
Pharmaceutical Intermediate and Impurity
The most prominent role of 4-Chloro-4'-hydroxybenzophenone is as a key intermediate in the synthesis of Fenofibrate , a widely prescribed medication for treating high cholesterol and triglyceride levels.[9][10][11] It is also recognized as a significant impurity of Fenofibrate, designated as Fenofibrate EP Impurity A and Fenofibrate USP Related Compound A.[2][7][10][] As such, it serves as a crucial reference standard in the quality control and impurity profiling of Fenofibrate drug products to meet stringent regulatory requirements.[7][10]
Caption: Simplified workflow for the synthesis of Fenofibrate.
UV Absorption and Polymer Stabilization
4-Chloro-4'-hydroxybenzophenone exhibits excellent photostability and the ability to absorb UV radiation.[3] This property makes it a valuable component in various industrial applications:
-
Cosmetics and Sunscreens: It is used as a UV filter in sunscreens, lotions, and other personal care products to protect the skin from harmful UV radiation.[3]
-
Polymer and Coating Industries: It acts as a UV absorber in plastics and coatings, preventing photodegradation and enhancing the durability of materials exposed to sunlight.[3]
Other Research Applications
This compound is also utilized in other areas of chemical research:
-
Photochemistry and Material Science: It serves as a model compound in studies related to the behavior of light-absorbing compounds.[3]
-
Analytical Chemistry: It can be employed as a reagent for the detection and quantification of phenolic compounds.[3]
-
Organic Synthesis: It is a versatile intermediate for the synthesis of various other organic molecules, including dyes.[11][13]
Safety and Handling
Based on available safety data, 4-Chloro-4'-hydroxybenzophenone is classified with the GHS07 signal word "Warning".[2]
Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2][8]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is stable under normal conditions and should be stored in a well-closed container in a dry, well-ventilated area.[13][14] Incompatible materials include strong oxidizing agents.[14] Hazardous decomposition products upon thermal decomposition can include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[14]
Conclusion
4-Chloro-4'-hydroxybenzophenone (CAS 42019-78-3) is a compound of significant interest due to its multifaceted applications. Its well-defined molecular structure and predictable reactivity make it a valuable intermediate in organic synthesis, most notably for the production of Fenofibrate. Its utility as a UV absorber highlights its importance in the material science and cosmetic industries. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals working with this versatile chemical.
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SynThink Research Chemicals. Fenofibrate EP Impurity A. [Link]
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Veeprho. Fenofibrate EP Impurity A. [Link]
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2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine: Solubility Profiling, Solvation Thermodynamics, and Experimental Workflows
Executive Summary
In the realm of active pharmaceutical ingredient (API) synthesis and agrochemical development, 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine (C₈H₉Cl₂N) serves as a highly versatile, bifunctional intermediate. However, its structural architecture presents a dual challenge for process chemists: achieving optimal thermodynamic solubility while mitigating the kinetic instability of its highly reactive chloromethyl group.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic empirical observation. Here, we will dissect the physicochemical causality governing the solvation of this molecule, apply Hansen Solubility Parameters (HSP) to predict solvent compatibility[1], and outline a self-validating experimental workflow designed to prevent false-positive solubility readings caused by covert solvent-solute degradation[2].
Molecular Profiling & Physicochemical Causality
To understand how this compound behaves in organic solvents, we must first deconstruct the causality of its substituents:
-
The Pyridine Core: Provides baseline polarity and acts as a hydrogen-bond acceptor. However, the basicity (
) of the nitrogen is severely attenuated by the electron-withdrawing inductive effect of the adjacent C2-chlorine atom. -
C4, C6-Dimethyl Groups: These alkyl substituents significantly increase the lipophilicity (
) of the molecule. By expanding the hydrophobic surface area, they disrupt water's hydrogen-bonding network, resulting in very low aqueous solubility while driving high affinity for non-polar and moderately polar organic solvents (e.g., toluene, ethers). -
C3-Chloromethyl Group (-CH₂Cl): This is the kinetic "Achilles' heel" of the molecule. The chloromethyl group is a potent electrophile, rendering the molecule an excellent alkylating agent. While this is desirable for downstream cross-coupling or substitution reactions, it makes the compound highly susceptible to nucleophilic attack by protic solvents (solvolysis) during storage or crystallization[3].
Hansen Solubility Parameters (HSP) & Predictive Solvation
Traditional "like-dissolves-like" heuristics are insufficient for complex heterocycles. We utilize Hansen Solubility Parameters (HSP) to map the solute's affinity based on three intermolecular forces: Dispersion (
Given the structural modifications to the pyridine ring, this compound exhibits a dominant
Table 1: Solvent Compatibility & Stability Matrix
| Solvent Class | Representative Solvent | Solubility Potential | Stability Risk | Mechanistic Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Low | Excellent HSP match ( |
| Aromatic | Toluene | High | Low | Strong dispersion interactions ( |
| Ethers | Tetrahydrofuran (THF), MTBE | High | Low to Mod | Good solvation profile. Ensure peroxide-free THF to prevent radical-induced degradation. |
| Alcohols | Methanol, Ethanol | Moderate | CRITICAL | Protic solvents act as nucleophiles, triggering rapid solvolysis (alcoholysis) of the -CH₂Cl group[2]. |
| Aliphatic | Hexane, Heptane | Low | Low | Insufficient polarity to disrupt the crystal lattice energy of the solid intermediate. Useful as anti-solvents. |
The Solvolysis Risk: Why Protic Solvents Fail
A common pitfall in early-stage drug development is the selection of alcohols for solubility screening. When this compound is dissolved in methanol, the solvent does not merely solvate the molecule; it reacts with it.
The oxygen atom in methanol attacks the electrophilic carbon of the chloromethyl group via a nucleophilic substitution pathway (
Caption: Solvolysis degradation pathway of the chloromethyl group in protic solvents.
Experimental Workflow: Self-Validating Solubility Screening
To guarantee trustworthiness, solubility protocols must account for both thermodynamic capacity and kinetic stability. The following protocol utilizes a Self-Validating Mass Balance approach. By coupling gravimetric analysis (total dissolved mass) with HPLC-UV (intact parent mass), we create an internal control loop that immediately flags solvent-induced degradation.
Step-by-Step Methodology
Step 1: Gravimetric Dispensing & Equilibration
-
Accurately weigh 50.0 mg of this compound into a 2.0 mL amber glass vial. (Causality: Amber glass prevents potential UV-induced radical reactions of the C-Cl bonds).
-
Add 1.0 mL of the target anhydrous organic solvent.
-
Seal with a PTFE-lined cap and agitate on an isothermal shaker at 25.0 ± 0.1 °C for 24 hours.
Step 2: Phase Separation via Ultracentrifugation
-
Transfer the suspension to a centrifuge tube and spin at 15,000 rpm for 15 minutes.
-
Expert Insight: Do not use syringe filters (e.g., Nylon or PES). Chloromethylpyridines can bind non-specifically to polymeric membranes or react with residual moisture trapped in the filter matrix, skewing concentration data. Ultracentrifugation preserves the true equilibrium state.
Step 3: Orthogonal Quantification (The Self-Validating Step)
-
Aliquot A (Gravimetric): Transfer exactly 500 µL of the supernatant to a pre-weighed aluminum pan. Evaporate the solvent under a gentle stream of nitrogen and record the residual mass. This provides the Total Dissolved Mass.
-
Aliquot B (HPLC-UV): Dilute 100 µL of the supernatant into 900 µL of an inert diluent (e.g., anhydrous Acetonitrile). Analyze via HPLC-UV (detection at ~260 nm) against a validated calibration curve to determine the Intact Parent Mass.
Step 4: Data Reconciliation
-
If Total Dissolved Mass ≈ Intact Parent Mass: The solvent is non-reactive. The solubility data is valid.
-
If Total Dissolved Mass > Intact Parent Mass: The compound has degraded (e.g., solvolysis). The HPLC chromatogram will show new peaks (degradants). The solubility data must be rejected for process chemistry purposes.
Caption: Self-validating high-throughput solubility and stability screening workflow.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Available at: [Link]
-
MDPI. (2021). Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity (Detailing solvolysis of chloromethylpyridines in solutions). Available at:[Link]
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The Strategic Role of Chloromethyl Pyridine Derivatives in Medicinal Chemistry: Synthesis, Scale-Up, and Drug Design
Executive Summary
In the landscape of modern drug discovery, nitrogen-based heterocycles form the structural backbone of over 60% of unique small-molecule drugs approved by the FDA[1]. Among these, the pyridylmethyl moiety —frequently installed via chloromethyl pyridine intermediates—stands out as a privileged scaffold. As a bifunctional building block, chloromethyl pyridine hydrochlorides enable the rapid, convergent synthesis of complex Active Pharmaceutical Ingredients (APIs). This technical guide explores the mechanistic rationale behind utilizing chloromethyl pyridines, details the physicochemical impact of the pyridylmethyl group on target affinity, and establishes self-validating, safe protocols for industrial scale-up.
The Pharmacological Rationale for the Pyridylmethyl Moiety
The strategic insertion of a pyridylmethyl group into a drug candidate is rarely accidental. Medicinal chemists leverage this moiety to solve specific pharmacokinetic and pharmacodynamic challenges[2]:
-
Aqueous Solubility: The basic nitrogen of the pyridine ring (
) allows for the formation of stable, water-soluble salts, drastically improving oral bioavailability compared to highly lipophilic carbocyclic analogs[3]. -
Hydrogen Bonding &
-Stacking: The pyridine nitrogen acts as a strong hydrogen bond acceptor. Furthermore, the electron-deficient nature of the pyridine ring facilitates robust stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan, Arginine) within enzyme active sites[4]. -
Metabolic Stability: Unlike electron-rich heterocycles (e.g., furans or thiophenes), the electron-withdrawing nature of the pyridine ring renders it highly resistant to oxidative metabolism by Cytochrome P450 enzymes.
Chloromethyl pyridines (2-, 3-, and 4-chloromethylpyridine) serve as the premier electrophilic vehicles for installing this moiety. The highly polarized carbon-chlorine bond, activated by the adjacent aromatic system, undergoes rapid
Core Applications in Active Pharmaceutical Ingredients
S-Alkylation: The Proton Pump Inhibitor (PPI) Class
The most commercially significant application of 2-chloromethylpyridine derivatives is in the synthesis of Proton Pump Inhibitors (PPIs) such as Omeprazole, Rabeprazole, and Pantoprazole[6]. These drugs function by covalently binding to the
The synthesis relies on the convergent S-alkylation of a substituted 2-mercaptobenzimidazole with a heavily substituted 2-chloromethylpyridine hydrochloride.
Synthesis pathway of Omeprazole via S-alkylation of a chloromethyl pyridine derivative.
N-Alkylation: Antimicrobial Pyridinium Salts & Kinase Inhibitors
Chloromethyl pyridines readily undergo the Menshutkin reaction with tertiary amines to form quaternary pyridinium salts. For example, reacting 4-chloromethylpyridine with N,N-dimethylalkylamines yields potent antimicrobial and antifungal agents that disrupt bacterial cell membranes[7]. In oncology, the chloromethyl group is utilized to append the solubilizing pyridylmethyl tail to kinase inhibitor scaffolds, ensuring the molecule can successfully navigate the aqueous environment of the bloodstream before entering the tumor microenvironment[5].
Target Affinity & Physicochemical Impact (Quantitative Data)
The incorporation of a pyridylmethyl moiety can drastically alter target binding affinity. In fragment-based drug discovery targeting Mycobacterium abscessus SAICAR synthetase (PurC), researchers demonstrated that swapping a standard phenyl ring for a pyridylmethyl or fluorophenyl group optimized the ligand efficiency[4].
| Moiety Substitution | Target Enzyme | Binding Affinity ( | Ligand Efficiency (LE) | Pharmacological Impact & Causality |
| Phenyl (Baseline) | SAICAR Synthetase | > 50.0 | N/A | Weak baseline binding; lacks specific electrostatic interactions. |
| 3-Pyridylmethyl | SAICAR Synthetase | 3.1 | 0.36 | Order of magnitude improvement; forms critical |
| 3-Fluorophenyl | SAICAR Synthetase | 0.25 | 0.41 | Pyridine bioisostere; reduces basicity while maintaining dipole, increasing Lipophilicity (ClogP)[4]. |
Table 1: Impact of pyridylmethyl and bioisosteric substitutions on target affinity in M. abscessus PurC inhibitors.
Synthetic Methodologies & Scale-Up Safety
The synthesis of chloromethyl pyridines typically involves the chlorination of pyridinemethanol precursors using thionyl chloride (
The MTBE Hazard: Historically, Methyl tert-butyl ether (MTBE) was used as a solvent for this chlorination. However, rigorous reaction calorimetry revealed that the
The Toluene/DMF Solution: A self-validating, safe alternative utilizes Toluene doped with 1% v/v Dimethylformamide (DMF)[8].
Scale-up safety logic for the chlorination of pyridinemethanol derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols outline the mechanistic causality behind each operational step.
Protocol 1: Safe Chlorination of Pyridinemethanol (Scale-Up Optimized)
Objective: Synthesize 2-chloromethylpyridine hydrochloride safely and in high yield.
-
Preparation: Charge a jacketed reactor with 2-pyridinemethanol (1.0 eq) and Toluene (5 volumes). Add Dimethylformamide (DMF, 0.05 eq).
-
Causality: DMF acts as a catalyst by reacting with
to form the highly electrophilic Vilsmeier-Haack intermediate. This allows the chlorination to proceed smoothly at lower temperatures, preventing degradation[8].
-
-
Addition: Cool the mixture to 0-5°C. Add Thionyl Chloride (
, 1.2 eq) dropwise over 2 hours.-
Causality: The reaction is highly exothermic. Toluene is strictly used over ethers to prevent acid-catalyzed solvent cleavage and hazardous gas evolution[8].
-
-
Maturation: Warm the reactor to ambient temperature, then heat to 50°C for 3 hours.
-
Causality: Heating drives the
substitution to completion and safely purges the and byproduct gases through a caustic scrubber system.
-
-
Isolation: Cool to 0°C, filter the resulting precipitate, and wash with cold toluene.
-
Causality: The product is isolated as a hydrochloride salt. The free base of chloromethylpyridine is highly unstable and will spontaneously self-alkylate (polymerize). The HCl salt locks the pyridine nitrogen, rendering the molecule shelf-stable[9].
-
Protocol 2: S-Alkylation for PPI Synthesis (Rabeprazole Intermediate)
Objective: Couple a chloromethyl pyridine with 2-mercaptobenzimidazole via Phase Transfer Catalysis (PTC).
-
Thiolate Formation: Dissolve 2-mercaptobenzimidazole (1.0 eq) in a 10% aqueous
solution.-
Causality: The strong base deprotonates the thiol, generating a highly nucleophilic, water-soluble thiolate anion[1].
-
-
Biphasic Coupling: Add a solution of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride (1.05 eq) in Dichloromethane (DCM). Add Tetrabutylammonium bromide (TBAB, 0.05 eq) and stir vigorously at 25°C.
-
Causality: Because the nucleophile is in the aqueous phase and the electrophile is in the organic phase, the reaction requires the TBAB phase-transfer catalyst. TBAB shuttles the thiolate anion into the DCM layer, facilitating a rapid, clean
displacement of the chloride[6].
-
-
Workup: Separate the organic phase, wash with brine to remove residual salts, and concentrate under reduced pressure to yield the thioether intermediate.
Conclusion
Chloromethyl pyridine derivatives are indispensable tools in the medicinal chemist's arsenal. Whether utilized to improve aqueous solubility, engineer specific
References
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247-44311. URL:[Link]
-
Jadhav, R., et al. (2011). An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research, 1(1), 13-16. URL:[Link]
-
Grimm, J. S., et al. (2002). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Organic Process Research & Development, 6(6), 938-942. URL:[Link]
-
Marinescu, M., & Popa, C.-V. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. URL:[Link]
-
Charoensutthivarakul, S., et al. (2022). Development of Inhibitors of SAICAR Synthetase (PurC) from Mycobacterium abscessus Using a Fragment-Based Approach. ACS Infectious Diseases, 8(2), 296-309. URL:[Link]
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- 3. mdpi.com [mdpi.com]
- 4. Development of Inhibitors of SAICAR Synthetase (PurC) from Mycobacterium abscessus Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
stability profile of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine under ambient conditions
Executive Summary
This technical guide provides a comprehensive stability profile for 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine (CAS: 89581-84-0), a critical electrophilic intermediate used in the synthesis of bioactive heterocyclic compounds.
Due to the presence of the highly reactive chloromethyl moiety (
Physicochemical Profile & Reactivity[1][2][3]
To understand the stability profile, we must first analyze the molecular architecture. The compound features a pyridine core substituted with electron-donating methyl groups and electron-withdrawing chloro groups.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 89581-84-0 |
| Molecular Formula | |
| Molecular Weight | 190.07 g/mol |
| Physical State | White to off-white crystalline solid |
| Functional Group Risk | Benzylic-like Halide: The C3-chloromethyl group is activated, making it a potent alkylating agent susceptible to nucleophilic attack. |
The Stability Paradox
While the 2-chloro substituent deactivates the pyridine ring toward electrophilic aromatic substitution, the 3-chloromethyl group is highly activated. The bond dissociation energy of the
Degradation Mechanistics[2][4][5]
The degradation of this compound is not random; it follows distinct kinetic pathways governed by ambient humidity and temperature.
Pathway A: Hydrolytic Degradation (Dominant)
In the presence of ambient moisture, the chloromethyl carbon undergoes nucleophilic substitution (
-
Product: 2-Chloro-3-(hydroxymethyl)-4,6-dimethylpyridine + HCl.
-
Catalysis: The generated HCl is autocatalytic, protonating the pyridine nitrogen and increasing the electrophilicity of the chloromethyl group, thereby accelerating further hydrolysis.
Pathway B: Intermolecular Dimerization (Secondary)
In concentrated solutions or solid-state storage at elevated temperatures, the pyridine nitrogen of one molecule can attack the chloromethyl group of another.
-
Product: Bis-pyridinium quaternary ammonium salts (Dimers/Polymers).
-
Visual Indicator: Transformation of the white solid into a sticky, yellow-orange gum.
Visualization of Degradation Pathways
The following diagram illustrates the competing degradation pathways.
Caption: Fig 1. Competing degradation pathways: Hydrolysis (primary) and Dimerization (secondary).
Stability Under Ambient Conditions
Based on structural analogs and functional group chemistry, the stability profile under standard ambient conditions (
| Condition | Stability Rating | Observation |
| Dry / Inert Gas | Stable | Stable for >12 months if stored at |
| Ambient Air (60% RH) | Unstable | Hydrolysis detectable within 24–48 hours. Surface crust formation (alcohol). |
| Solution (Protic Solvents) | Critical | Rapid solvolysis in methanol/ethanol ( |
| Solution (Aprotic, Wet) | Poor | Slow hydrolysis in wet DMSO/DMF. |
| Light Exposure | Moderate | Slight discoloration (yellowing) over weeks; not the primary degradation vector. |
Experimental Protocol: Self-Validating Stability Assessment
To rigorously quantify the stability of this intermediate, a "Force Degradation" approach coupled with HPLC is required. This protocol is designed to be self-validating : the appearance of specific peaks confirms the method's specificity.
4.1. Analytical Method (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
). -
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: 254 nm (Pyridine ring absorption).
-
Flow Rate: 1.0 mL/min.
4.2. Stress Testing Workflow
Objective: Determine the degradation rate constant (
-
Preparation: Dissolve 10 mg of the compound in 10 mL of anhydrous Acetonitrile (Stock Solution).
-
Initiation: Spike 1 mL of Stock into 9 mL of Phosphate Buffer (pH 7.0) at
. -
Sampling: Inject immediately (
), then every 30 minutes for 4 hours. -
Validation:
-
Parent Peak: Elutes at high RT (more hydrophobic).
-
Degradant Peak: Elutes at lower RT (Hydroxymethyl variant is more polar).
-
Mass Balance: Sum of Area% (Parent + Alcohol) should remain >95% (excluding dimers).
-
Visualization of Experimental Workflow
Caption: Fig 2. Step-by-step workflow for kinetic stability assessment.
Handling & Storage Recommendations
To mitigate the identified degradation pathways, the following storage protocols are mandatory for research and GMP environments.
5.1. Storage Hierarchy
-
Primary Container: Amber glass vial with a Teflon-lined screw cap.
-
Atmosphere: Headspace must be purged with Argon or Nitrogen (Argon preferred due to higher density).
-
Temperature: Refrigerate at
for short term (<1 month); Freeze at for long term. -
Desiccant: Secondary containment (sealed bag) must contain activated silica gel or molecular sieves.
5.2. Handling Precautions[1]
-
Solvent Selection: Avoid protic solvents (MeOH, EtOH, Water) for stock solutions. Use Anhydrous DCM, THF, or Toluene.
-
Glassware: All glassware must be oven-dried.
-
Safety: This compound is a Genotoxic Impurity (GTI) candidate due to its alkylating nature. Handle in a fume hood with double nitrile gloves.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11528399, 2-Chloro-3-(chloromethyl)pyridine. Retrieved from [Link]
- Google Patents (2012).CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
Sources
literature review of 2-chloro-4,6-dimethylpyridine functionalization
An In-depth Technical Guide to the Functionalization of 2-Chloro-4,6-dimethylpyridine
Foreword: The Strategic Value of a Substituted Pyridine
In the landscape of modern synthetic chemistry, the pyridine scaffold remains a cornerstone, embedded in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of substituted pyridines, 2-chloro-4,6-dimethylpyridine stands out as a particularly versatile and economically significant building block. Its value lies not in a single reactive feature, but in the strategic combination of three distinct functionalization points: a reactive C2-chloro substituent, and two activatable C4 and C6 methyl groups.
The electron-deficient nature of the pyridine ring, amplified by the inductive effect of the nitrogen heteroatom, renders the C2 position highly susceptible to both nucleophilic attack and oxidative addition—the two principal gateways to molecular elaboration. This guide provides a comprehensive review of the core strategies employed to chemically modify this scaffold, moving beyond a simple recitation of reactions to explain the underlying principles and causal factors that govern success in the laboratory. The protocols and data presented herein are synthesized from established literature to provide researchers, scientists, and drug development professionals with a field-proven guide to unlocking the full synthetic potential of 2-chloro-4,6-dimethylpyridine.
Part 1: Transformations at the C2-Position via Chlorine Displacement
The carbon-chlorine bond at the 2-position is the most common and versatile site for initial functionalization. Its reactivity is primarily exploited through two major pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful, often atom-economical method for forging new bonds at the pyridine C2-position. Its efficacy is a direct consequence of the pyridine ring's electronic structure.
Causality & Mechanism: The nitrogen atom strongly withdraws electron density from the ring, particularly from the α (C2, C6) and γ (C4) positions. This inherent electron deficiency significantly lowers the activation energy for attack by a nucleophile at the C2 carbon. The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the chlorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The aromaticity of the ring is temporarily broken in this step. In the subsequent, typically rapid, elimination step, the chloride ion is expelled, and aromaticity is restored to yield the substituted product.[3][4]
Caption: General mechanism of SNAr on 2-chloro-4,6-dimethylpyridine.
Common Applications & Protocols:
This pathway is particularly effective for strong nucleophiles.
-
Amination (C-N Bond Formation): The synthesis of 2-amino-4,6-dimethylpyridine derivatives is a cornerstone transformation. While direct reaction with ammonia or amines is possible, the conditions can be harsh. A more common industrial synthesis route for the parent 2-amino-4,6-dimethylpyridine involves the condensation of acetylacetone with guanidine.[5][6][7] However, for substituted amines, the SNAr route is prevalent.
-
Alkoxylation (C-O Bond Formation): The displacement of chloride with an alkoxide, such as sodium methoxide, provides a direct route to 2-alkoxy-4,6-dimethylpyridines.
Experimental Protocol: Synthesis of 2-Methoxy-4,6-dimethylpyridine
-
Reagent Preparation: A solution of sodium methoxide is prepared by carefully adding sodium metal (1.0 eq) to anhydrous methanol under an inert atmosphere (N₂ or Ar).
-
Reaction: To the cooled methoxide solution, 2-chloro-4,6-dimethylpyridine (1.0 eq) is added portion-wise.
-
Heating: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up: The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography or distillation.
-
Palladium-Catalyzed Cross-Coupling Reactions
For a broader scope of transformations, particularly for forming C-C and certain C-N bonds with less reactive nucleophiles, palladium-catalyzed cross-coupling reactions are indispensable. The C-Cl bond is less reactive than C-Br or C-I bonds, often necessitating the use of more active, specialized catalyst systems.[8][9]
Causality & General Mechanism: These reactions proceed through a catalytic cycle involving a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.[10] The key steps are:
-
Oxidative Addition: The Pd(0) complex inserts into the C-Cl bond of the pyridine, forming a Pd(II) species. This is often the rate-limiting step for aryl chlorides.[8]
-
Transmetalation (for Suzuki, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The group to be coupled is transferred to the palladium center.
-
Reductive Elimination: The newly formed C-C or C-N bond is created as the product is released from the palladium center, regenerating the active Pd(0) catalyst.
Key Cross-Coupling Methodologies:
| Reaction Name | Bond Formed | Key Reagents | Typical Catalyst System |
| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amines, Amides | Pd Precursor (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., Xantphos, RuPhos) + Base (e.g., Cs₂CO₃, NaOtBu) |
| Suzuki-Miyaura Coupling | C-C (Aryl, Vinyl) | Boronic Acids/Esters | Pd Precursor (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) + Aqueous Base (e.g., K₂CO₃, Na₂CO₃) |
| Sonogashira Coupling | C-C (Alkynyl) | Terminal Alkynes | Pd Precursor (e.g., PdCl₂(PPh₃)₂) + Cu(I) salt (e.g., CuI) + Amine Base (e.g., Et₃N, iPr₂NH) |
Experimental Protocol: Buchwald-Hartwig Amination This protocol provides a general guideline for coupling an amine with 2-chloro-4,6-dimethylpyridine. Optimization of the ligand, base, and solvent is often necessary.
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq).
-
Atmosphere Exchange: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add 2-chloro-4,6-dimethylpyridine (1.0 eq) and the amine coupling partner (1.1-1.2 eq), followed by anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heating & Monitoring: Heat the reaction mixture (typically 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues. The filtrate is then washed with water and brine, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Part 2: Functionalization of the Methyl Groups
The methyl groups at the C4 and C6 positions offer secondary sites for functionalization, providing pathways to pyridinecarboxylic acids or halogenated derivatives. Their reactivity is enhanced compared to methyl groups on a benzene ring due to the electron-withdrawing character of the pyridine nucleus.[11]
Oxidation to Carboxylic Acids
The conversion of one or both methyl groups to carboxylic acids is a synthetically valuable transformation, yielding important intermediates like 2-chloro-4-methyl-pyridine-6-carboxylic acid.
Causality & Reagents: This transformation requires potent oxidizing agents capable of breaking the strong C-H bonds of the methyl group. The choice of oxidant and reaction conditions can influence the selectivity and yield.
-
Potassium Permanganate (KMnO₄): A classic, strong oxidant. The reaction is typically performed in aqueous solution under neutral or basic conditions with heating. Over-oxidation and ring degradation can be side reactions.
-
Nitric Acid: Used commercially for the oxidation of picolines to produce nicotinic acid.[12] This method often requires harsh conditions (high temperatures and pressures).
-
Catalytic Aerobic Oxidation: Modern methods offer milder and more environmentally benign alternatives. A notable system uses N-hydroxyphthalimide (NHPI) as a radical catalyst in combination with a transition metal co-catalyst like Co(II) or Mn(II) under an atmosphere of air or oxygen.[12] This system facilitates the oxidation of methylpyridines to their corresponding carboxylic acids under less severe conditions.[12]
Side-Chain Halogenation
Introducing halogen atoms onto the methyl groups creates new electrophilic centers for further substitution.
Causality & Reagents: Side-chain halogenation typically proceeds through a free-radical mechanism. This requires conditions that generate halogen radicals, such as UV light or a chemical radical initiator.
-
Chlorination: Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often used with an initiator like benzoyl peroxide (BPO), can selectively chlorinate the methyl groups. Gas-phase chlorination at high temperatures is also an effective, albeit less controlled, method.[13]
-
Fluorination: More specialized reagents are required for fluorination. A process involving the reaction of 3-methylpyridine with hydrogen fluoride and chlorine in the liquid phase has been reported for side-chain fluorination.[14]
Conclusion: A Scaffold of Strategic Opportunity
2-Chloro-4,6-dimethylpyridine is far more than a simple heterocyclic compound; it is a pre-functionalized platform offering a logical and hierarchical approach to the synthesis of complex molecules. Mastery of its chemistry begins with the strategic displacement of the C2-chloro group, for which both classical SNAr and modern palladium-catalyzed cross-coupling reactions provide a robust and expansive toolkit. The subsequent or alternative functionalization of the methyl groups through oxidation or halogenation further extends the synthetic possibilities. By understanding the electronic principles that govern the reactivity at each site, and by selecting the appropriate experimental conditions, the synthetic chemist can leverage this versatile building block to efficiently construct novel molecular architectures for applications spanning medicine, agriculture, and materials science.
References
- Czuba, W. (1982). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.
- (2021). Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. EThOS e-theses online service.
-
Aoki, Y., Hirai, N., Sakaguchi, S., & Ishii, Y. (2000). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. Organic Process Research & Development, 4(5), 369-372. [Link]
- (1996). Investigation of the Products of Oxidation of Methylpyridines Under Aqueous Conditions by Gas Chromatography-Mass Spectrometry. RSC Publishing.
- (1957). Oxidation of methyl-pyridines.
- (1985). Halogenation of pyridine compounds.
-
(2025). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. ResearchGate. [Link]
-
(2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. [Link]
-
(n.d.). Heterocyclic Chemistry. Iran University of Science & Technology. [Link]
-
(2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - PMC. PMC. [Link]
-
(n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. PMC. [Link]
-
(2022, December 25). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]
-
(n.d.). C-H Functionalization of Pyridines. ResearchGate. [Link]
- (2020). Synthesis method of 2-amino-4, 6-dimethylpyridine.
-
(n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. [Link]
-
(n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
(2025). ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. ResearchGate. [Link]
-
(n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. PMC. [Link]
-
(n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
(n.d.). 2-amino-4,6-dimethyl pyrimidine. Semantic Scholar. [Link]
-
(2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]
-
(n.d.). Sonogashira coupling. Wikipedia. [Link]
-
(n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal. [Link]
-
(n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
(2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. [Link]
-
(2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
(n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]
-
(2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. PMC. [Link]
-
(2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
(2011, January 15). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
(n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
(n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. PMC. [Link]
-
(n.d.). Cross-coupling reactions – Knowledge and References. Taylor & Francis. [Link]
-
(2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
-
(2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- (n.d.). Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
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Methodological & Application
synthesis of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine from 2-chloro-4,6-dimethyl-3-pyridinemethanol
Application Notes & Protocols for the Synthesis of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine
Abstract: This document provides a comprehensive guide for the synthesis of this compound from its precursor, 2-chloro-4,6-dimethyl-3-pyridinemethanol. This transformation is a crucial step in the synthesis of various heterocyclic compounds which are of significant interest in the pharmaceutical and agrochemical industries. The protocol herein details the chlorination of a primary alcohol on the pyridine ring using thionyl chloride (SOCl₂). We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, outline critical safety precautions, and discuss methods for the purification and characterization of the final product. The objective is to equip researchers with a robust and reproducible methodology grounded in established chemical principles.
Scientific Foundation: Reaction Mechanism and Rationale
The conversion of an alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. While several reagents can accomplish this, thionyl chloride (SOCl₂) is often preferred for the conversion of primary alcohols due to the nature of its byproducts. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases that can be readily removed from the reaction mixture, helping to drive the equilibrium towards the product and simplify the purification process.[1][2]
The reaction proceeds via a nucleophilic substitution mechanism. The alcohol's oxygen atom first attacks the electrophilic sulfur atom of thionyl chloride. This step converts the hydroxyl group, which is a poor leaving group (OH⁻), into a chlorosulfite intermediate, which is an excellent leaving group.[3] The subsequent displacement of this group by a chloride ion can occur through different pathways, primarily the Sₙ2 (bimolecular nucleophilic substitution) or Sₙi (internal nucleophilic substitution) mechanism, often influenced by the choice of solvent and the presence of a base like pyridine.[3][4] In the presence of a base such as pyridine, the Sₙ2 pathway is favored, leading to an inversion of stereochemistry if the carbon were chiral.[4] The base also serves to neutralize the HCl generated during the reaction.[5]
Figure 1: Simplified mechanism for the chlorination of 2-chloro-4,6-dimethyl-3-pyridinemethanol using thionyl chloride.
Materials and Equipment
A successful synthesis relies on the quality of the starting materials and the appropriate selection of equipment.
| Reagent | CAS No. | Molar Mass ( g/mol ) | Role |
| 2-chloro-4,6-dimethyl-3-pyridinemethanol | N/A | ~171.62 | Starting Material |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | Chlorinating Agent |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | Quenching/Neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
| Toluene, anhydrous | 108-88-3 | 92.14 | Alternative Solvent |
Required Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
-
Thermometer or thermocouple
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
Critical Safety Precautions
Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[6][7] Strict adherence to safety protocols is mandatory.
| Hazard | Mitigation Measure |
| Thionyl Chloride (SOCl₂) Toxicity | Corrosive & Toxic if Inhaled. [7] Always handle SOCl₂ in a well-ventilated chemical fume hood. Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[8] |
| Violent Reaction with Water | The reaction is highly exothermic and releases toxic HCl and SO₂ gas.[6] Ensure all glassware is oven-dried and the reaction is run under an inert, dry atmosphere (N₂ or Ar). Use anhydrous solvents. |
| **Acidic Byproducts (HCl, SO₂) ** | The reaction releases corrosive and toxic gases. The reaction apparatus must be equipped with a gas outlet leading to a scrubber containing a sodium hydroxide solution to neutralize the acidic gases.[1] |
| Emergency Procedures | In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[9] For inhalation, move to fresh air and seek immediate medical attention.[9] An emergency shower and eyewash station must be readily accessible.[8] |
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving thionyl chloride must be performed in a chemical fume hood.
Figure 2: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a reflux condenser. Connect the top of the condenser to a gas scrubber. Purge the entire system with dry nitrogen or argon for 10-15 minutes.
-
Dissolution: In the reaction flask, dissolve 2-chloro-4,6-dimethyl-3-pyridinemethanol (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate).
-
Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.2 - 1.5 eq.) to the dropping funnel. Add the thionyl chloride to the reaction mixture dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Work-up & Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing crushed ice/water to quench the excess thionyl chloride. This step is highly exothermic and will release HCl gas; perform it in the back of the fume hood.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the quenched mixture until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by flash column chromatography on silica gel if necessary.[10]
Product Characterization and Validation
To confirm the successful synthesis and purity of this compound, a combination of spectroscopic and chromatographic methods should be employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Disappearance of the broad singlet corresponding to the alcohol -OH proton. Disappearance of the singlet for the -CH₂OH protons (typically ~4.7 ppm) and appearance of a new singlet for the -CH₂Cl protons (typically shifted downfield to ~4.8-5.0 ppm). Signals for the two methyl groups and the aromatic proton on the pyridine ring should remain. |
| ¹³C NMR | The carbon signal of the -CH₂OH group (typically ~60 ppm) will shift to a higher field (typically ~45-50 ppm) for the -CH₂Cl carbon. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated mass of the product (C₈H₈Cl₂N). The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio) will be a key diagnostic feature. |
| LC-MS/MS or GC-MS | These techniques are ideal for assessing the purity of the final product and quantifying any residual starting material or impurities. A validated LC-MS/MS method can achieve very low limits of detection for chlorinated pyridine compounds.[11][12] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive thionyl chloride (degraded by moisture).2. Insufficient reaction time or temperature. | 1. Use a fresh, unopened bottle of thionyl chloride or distill it before use.2. Allow the reaction to stir longer at room temperature or gently warm to 35-40 °C. Monitor by TLC. |
| Formation of Byproducts | 1. Reaction temperature was too high.2. Presence of water in the reaction. | 1. Maintain strict temperature control during the addition of SOCl₂.2. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Difficult Purification | Product is an oil or does not crystallize easily. | Purify the crude product using flash column chromatography on silica gel with a hexane/ethyl acetate gradient. |
| Low Yield after Work-up | 1. Incomplete extraction.2. Product loss during neutralization if pH becomes too high. | 1. Perform at least three extractions with the organic solvent.2. Carefully monitor the pH during the addition of the bicarbonate solution to avoid excessive basicity. |
References
-
Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. Rasayan Journal of Chemistry, 17(4), 2067-2074. Available at: [Link]
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Zhu, X.-M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10431-10434. Available at: [Link]
- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents.
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PrepChem (2023). Synthesis of 6-chloro-3-pyridinemethanol. Available at: [Link]
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Master Organic Chemistry (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
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Raju, D. B., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 510-515. Available at: [Link]
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Carl ROTH (n.d.). Safety Data Sheet: Thionyl chloride. Available at: [Link]
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
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Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. ResearchGate. Available at: [Link]
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Chemistry LibreTexts (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Available at: [Link]
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-
New Jersey Department of Health (2000). HAZARD SUMMARY: THIONYL CHLORIDE. Available at: [Link]
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Yengoyan, L., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. Available at: [Link]
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MDPI (2021). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Available at: [Link]
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Reaction of alcohols with thionyl chloride. (2018). YouTube. Available at: [Link]
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Organic Syntheses Procedure (n.d.). 2,6-dimethylpyridine. Available at: [Link]
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Oreate AI Blog (2025). The Role of SOCl2 and Pyridine in Organic Chemistry. Available at: [Link]
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EU Reference Laboratories for Residues of Pesticides (n.d.). Quick Method for the Analysis of Residues of Highly Polar Pesticides. Available at: [Link]
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DC Fine Chemicals (2024). Safety Data Sheet: Thionyl chloride. Available at: [Link]
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Nollet, L. M. L., & De Gelder, L. (Eds.). (2014). Analytical Methods for Pesticides and Herbicides. CRC Press. Available at: [Link]
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International Labour Organization (n.d.). ICSC 1409 - THIONYL CHLORIDE. Available at: [Link]
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Fiveable (2025). Thionyl chloride Definition. Available at: [Link]
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Eureka (2012). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Available at: [Link]
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Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Building Block
2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine is a highly functionalized heterocyclic compound with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure features two distinct electrophilic centers susceptible to nucleophilic attack: a chloro-substituent on the pyridine ring at the 2-position and a chloromethyl group at the 3-position. This dual reactivity, coupled with the inherent electronic properties of the pyridine scaffold, makes it a valuable intermediate for the construction of diverse molecular architectures.
This comprehensive guide provides an in-depth analysis of the nucleophilic substitution reactions of this compound. We will explore the underlying principles governing its reactivity, discuss the critical aspect of regioselectivity, and present detailed, field-proven protocols for reactions with common classes of nucleophiles. The information herein is designed to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.
Understanding the Reactivity Landscape: A Tale of Two Electrophiles
The reactivity of this compound is dominated by two potential sites for nucleophilic substitution: the C2-chloro and the C3-chloromethyl positions. The pyridine ring, being an electron-deficient aromatic system, activates the C2-position towards nucleophilic aromatic substitution (SNAr).[1] The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.[2] The stability of this intermediate, and thus the reaction rate, is significantly influenced by the ability of the ring to delocalize the negative charge. The nitrogen atom in the pyridine ring plays a crucial role in stabilizing this intermediate, particularly for substitution at the ortho (C2) and para (C4) positions.[3][4]
Simultaneously, the chloromethyl group at the C3-position is a classic substrate for SN2 reactions, where a nucleophile displaces the chloride ion in a single concerted step. The relative reactivity of these two sites is a critical consideration for any synthetic planning.
Regioselectivity: Predicting the Site of Nucleophilic Attack
The key to successfully employing this compound in synthesis lies in controlling the regioselectivity of the nucleophilic attack. Several factors influence whether a nucleophile will react at the C2-chloro or the C3-chloromethyl position:
-
Nature of the Nucleophile:
-
Hard vs. Soft Nucleophiles: Based on Hard and Soft Acid and Base (HSAB) theory, "hard" nucleophiles (e.g., alkoxides, primary amines) with high charge density localized on a small atom tend to favor attack at the harder electrophilic center, which is typically the sp2-hybridized carbon of the pyridine ring (SNAr). Conversely, "soft" nucleophiles (e.g., thiolates, azide) with a more diffuse charge on a larger, more polarizable atom, often prefer to attack the softer sp3-hybridized carbon of the chloromethyl group (SN2).
-
Steric Hindrance: Bulky nucleophiles may face steric hindrance when attacking the C2-position, which is flanked by the methyl group at C6 and the chloromethyl group at C3. This can favor attack at the more accessible chloromethyl carbon.
-
-
Reaction Conditions:
-
Temperature: SNAr reactions often have a higher activation energy than SN2 reactions due to the initial disruption of aromaticity. Therefore, higher reaction temperatures may favor substitution at the C2-position.
-
Solvent: Polar aprotic solvents like DMF or DMSO can stabilize the charged Meisenheimer intermediate in SNAr reactions, thus accelerating this pathway.
-
General Reactivity Trend: Based on these principles, it is generally anticipated that softer nucleophiles and milder reaction conditions will favor substitution at the 3-(chloromethyl) position, while harder nucleophiles and more forcing conditions may lead to substitution at the 2-chloro position. However, experimental verification is always recommended.
Caption: Factors influencing the regioselectivity of nucleophilic substitution.
Experimental Protocols: A Practical Guide
The following protocols are based on established methodologies for nucleophilic substitution reactions on analogous chloropyridine derivatives and are expected to be readily adaptable to this compound. Note: These are starting-point protocols and may require optimization for specific substrates and desired outcomes.
General Laboratory Workflow
Caption: General laboratory workflow for nucleophilic substitution reactions.
Protocol 1: Reaction with Amine Nucleophiles (Amination)
This protocol describes the reaction with a primary or secondary amine. The regioselectivity may depend on the amine's basicity and steric bulk.
| Parameter | Value | Rationale |
| Substrate | This compound | 1.0 eq |
| Nucleophile | Amine (e.g., morpholine, aniline) | 1.1 - 2.0 eq |
| Base | K₂CO₃ or Et₃N | 2.0 - 3.0 eq (to neutralize HCl formed) |
| Solvent | Acetonitrile or DMF | 0.1 - 0.5 M |
| Temperature | 25 - 100 °C | Lower temperatures may favor SN2 at the chloromethyl group, while higher temperatures may promote SNAr at the C2 position. |
| Time | 4 - 24 h | Monitor by TLC or LC-MS. |
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1 - 2.0 eq) and the base (2.0 - 3.0 eq).
-
Stir the mixture at the desired temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles (Thioether Synthesis)
Thiolates are generally soft nucleophiles and are expected to preferentially attack the chloromethyl group.
| Parameter | Value | Rationale |
| Substrate | This compound | 1.0 eq |
| Nucleophile | Thiol (e.g., thiophenol, benzyl mercaptan) | 1.1 eq |
| Base | NaH or K₂CO₃ | 1.2 eq (to deprotonate the thiol) |
| Solvent | DMF or THF | 0.2 - 0.5 M |
| Temperature | 0 - 50 °C | The reaction is typically exothermic and may not require heating. |
| Time | 1 - 6 h | Monitor by TLC or LC-MS. |
Procedure:
-
To a suspension of the base (1.2 eq) in the solvent at 0 °C, add the thiol (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
An alternative approach for the synthesis of thioethers involves the use of potassium thioacetate followed by hydrolysis, which can be a more convenient method avoiding the direct handling of volatile and odorous thiols.[5]
Protocol 3: Reaction with Alkoxide Nucleophiles (Ether Synthesis)
Alkoxides are hard nucleophiles and may favor SNAr at the C2 position, especially at elevated temperatures.
| Parameter | Value | Rationale |
| Substrate | This compound | 1.0 eq |
| Nucleophile | Sodium alkoxide (e.g., NaOMe, NaOEt) | 1.2 - 1.5 eq |
| Solvent | Corresponding alcohol (e.g., MeOH, EtOH) or DMF | 0.2 - 1.0 M |
| Temperature | 25 - 80 °C | Higher temperatures are often required for SNAr reactions. |
| Time | 6 - 24 h | Monitor by TLC or LC-MS. |
Procedure:
-
Prepare a solution of the sodium alkoxide in the corresponding alcohol or add a commercially available solution to the solvent.
-
Add this compound (1.0 eq) to the alkoxide solution.
-
Heat the reaction mixture to the desired temperature and monitor its progress.
-
After completion, cool the mixture and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate.
-
Purify the crude ether by column chromatography.
Protocol 4: Reaction with Azide Nucleophiles (Azide Synthesis)
Sodium azide is a soft nucleophile and is expected to react at the chloromethyl position via an SN2 mechanism to form the corresponding azidomethylpyridine.[6] This product is a versatile intermediate for the synthesis of amines via Staudinger reduction or for use in "click" chemistry.
| Parameter | Value | Rationale |
| Substrate | This compound | 1.0 eq |
| Nucleophile | Sodium azide (NaN₃) | 1.2 - 1.5 eq |
| Solvent | DMF or DMSO | 0.2 - 0.5 M |
| Temperature | 25 - 60 °C | Mild heating may be required to drive the reaction to completion. |
| Time | 4 - 12 h | Monitor by TLC or LC-MS. |
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add sodium azide (1.2 - 1.5 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.
-
Stir the reaction mixture at the specified temperature until the starting material is consumed.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure.
-
The crude product may be of sufficient purity for subsequent steps, or it can be purified by flash chromatography.
Applications in Drug Discovery and Development
Chlorinated pyridine derivatives are crucial intermediates in the pharmaceutical industry. For instance, a closely related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is a key intermediate in the synthesis of the proton pump inhibitor Omeprazole.[7][8][9] The functional handles on this compound allow for the introduction of a wide range of pharmacophoric groups, making it an attractive starting material for the synthesis of novel bioactive molecules. The ability to selectively introduce amine, ether, and thioether functionalities opens up avenues for creating libraries of compounds for screening against various biological targets.
Safety Considerations
-
This compound: This compound is a potential irritant and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Reagents: Many of the nucleophiles and bases used in these protocols are corrosive, flammable, or toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use and follow appropriate safety procedures.
-
Reactions: Some reactions may be exothermic and require careful temperature control. Reactions under pressure should only be performed by trained personnel with the appropriate equipment.
Conclusion
This compound is a versatile and valuable building block for organic synthesis. A thorough understanding of its reactivity, particularly the factors governing regioselectivity, is essential for its effective utilization. The protocols provided in this guide offer a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel pharmaceuticals and other advanced materials.
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Harkat, H., et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 20(9), 16834-16854.[10]
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Douglas, C. J., et al. (2015). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Organic Letters, 17(22), 5602-5605.[12]
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Nishikata, T., et al. (2020). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 56(82), 12343-12346.[13]
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Macías, M. A., et al. (2022). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry, 46(4), 1637-1647.[14]
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Gendri, A. G., et al. (1998). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2429-2434.[4]
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PrepChem. (n.d.). Synthesis of 2-azido-6-(trifluoromethyl)pyridine. Retrieved from [Link][20]
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Campodonico, P., et al. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate.[22]
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Miyashita, A., et al. (1999). SYNTHESIS OF ALKYLTHIO- AND ARYLTHIOHETEROARENES BY REGIOSELECTIVE GRIGNARD REACTION OF THIOCYANATO- HETEROARENES. Heterocycles, 51(5), 1015-1024.[26]
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Application Note: A Detailed Protocol for the Synthesis of Benzimidazole-Pyridine Thioethers
Introduction: The Significance of the Benzimidazole-Pyridine Thioether Linkage
The strategic coupling of heterocyclic moieties is a cornerstone of modern medicinal chemistry. The thioether linkage between a benzimidazole and a pyridine ring, in particular, forms the structural backbone of several high-value active pharmaceutical ingredients (APIs). Most notably, this scaffold is central to the class of proton pump inhibitors (PPIs), such as Rabeprazole, which are widely used in the treatment of acid-related gastrointestinal disorders.[1][2] The synthesis of these molecules hinges on the efficient and selective formation of a C-S bond between the sulfur atom of a mercaptobenzimidazole and an electrophilic carbon on a substituted pyridine.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the coupling of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine with mercaptobenzimidazoles. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss key parameters for optimization and characterization.
Reaction Mechanism: S-Alkylation via Nucleophilic Substitution
The core transformation is a nucleophilic substitution reaction, specifically an S-alkylation of the mercaptobenzimidazole. The reaction proceeds through several key steps, where reaction conditions are tuned to favor the desired S-alkylation over potential side reactions like N-alkylation.[3][4][5]
-
Deprotonation: In the presence of a base, such as sodium hydroxide (NaOH), the thiol group (-SH) of the 2-mercaptobenzimidazole is deprotonated. This step is critical as it forms the highly nucleophilic thiolate anion (S⁻).[4][6]
-
Nucleophilic Attack: The electron-rich thiolate anion then acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group (-CH₂Cl) on the pyridine ring. The chlorine atom on the pyridine ring itself is generally less reactive towards nucleophilic aromatic substitution (SₙAr) under these conditions unless activated by strong electron-withdrawing groups.[7][8] The chloromethyl group, however, provides a reactive benzylic-like position ideal for an Sₙ2-type displacement.
-
Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of the new carbon-sulfur bond and yielding the desired thioether product.
Controlling the regioselectivity (S- vs. N-alkylation) is paramount. Under basic conditions with a stoichiometric or limited amount of the alkylating agent, S-alkylation is kinetically favored due to the higher nucleophilicity of the thiolate anion compared to the ring nitrogen atoms.[4][5]
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- 3. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Synthesis of Fenofibrate and Related Pharmaceutical Intermediates using 4-Chloro-4'-hydroxybenzophenone (CAS 42019-78-3)
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary & Chemical Profiling
The compound 4-Chloro-4'-hydroxybenzophenone (CAS 42019-78-3) is a highly versatile diaryl ketone intermediate, primarily utilized in the commercial synthesis of fibrate-class lipid-lowering agents, most notably Fenofibrate [1]. Because it already contains the critical
In addition to its role as a starting material, this compound is strictly monitored in quality control as Fenofibrate EP Impurity A (or USP Related Compound A) due to its potential presence as an unreacted precursor or degradation product in the final Active Pharmaceutical Ingredient (API)[1][2].
Table 1: Physicochemical Properties of CAS 42019-78-3
| Property | Value / Description |
| Chemical Name | (4-chlorophenyl)(4-hydroxyphenyl)methanone |
| CAS Registry Number | 42019-78-3 |
| Molecular Formula | C₁₃H₉ClO₂ |
| Molecular Weight | 232.66 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Pharmacopeial Designation | Fenofibrate EP Impurity A[3] |
| Reactivity Profile | Weakly acidic phenol (pKa ~8.5); susceptible to nucleophilic attack at the hydroxyl oxygen under basic conditions. |
Mechanistic Rationale in API Synthesis
The transformation of 4-chloro-4'-hydroxybenzophenone into Fenofibrate can be achieved via two distinct industrial pathways. As a process scientist, selecting the appropriate route depends on raw material availability, reactor capabilities, and environmental constraints.
Pathway 1: Direct O-Alkylation (The Convergent Route) This route involves the direct nucleophilic substitution (S_N2) of the phenoxide ion onto isopropyl 2-bromo-2-methylpropanoate[4][5].
-
Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as the base because its mild alkalinity is sufficient to deprotonate the phenol without causing the base-catalyzed hydrolysis of the isopropyl ester in the alkylating agent[5].
Pathway 2: The Bargellini Reaction & Esterification (The Stepwise Route) This pathway constructs the isobutyric acid moiety in situ. 4-chloro-4'-hydroxybenzophenone is reacted with a mixture of acetone and chloroform in sodium hydroxide[6][7].
-
Mechanistic Causality: Chloroform is deprotonated by NaOH to form a trichloromethyl anion, which attacks acetone to form a reactive trichloroisobutanol derivative (or a gem-dichloroepoxide). The phenoxide of CAS 42019-78-3 attacks this intermediate, which upon hydrolysis yields Fenofibric Acid [7]. The acid is subsequently esterified using isopropyl bromide in a highly specific dimethyl sulfoxide (DMSO)/alkyl acetate solvent system, which enhances the nucleophilicity of the carboxylate anion, bypassing the need for corrosive sulfuric acid[6].
Reaction workflow detailing the direct O-alkylation and Bargellini pathways to Fenofibrate.
Validated Experimental Protocols
The following protocols are designed as self-validating systems , ensuring that intrinsic chemical properties naturally drive the purification and verification of the product at each stage.
Protocol A: Direct Solvent-Free Alkylation
Reference Standard:[EP0245156B1 / US20120065421A1][5][6]
-
Preparation: Charge a reactor equipped with a distillation apparatus with 1.0 equivalent of 4-chloro-4'-hydroxybenzophenone (CAS 42019-78-3) and 1.9 equivalents of isopropyl 2-bromo-2-methylpropanoate[5].
-
Base Addition: Add 1.15 equivalents of anhydrous K₂CO₃.
-
Thermal Activation: Heat the vigorously stirred mixture to 145–155 °C under a nitrogen atmosphere for 4 hours[5].
-
Causality: Operating neat (solvent-free) at this temperature maximizes the collision frequency of the reactants, driving the S_N2 reaction to completion while continuously distilling off the water byproduct to prevent ester hydrolysis.
-
-
Self-Validating Workup: Cool the mixture to 80 °C and partition between water and ethyl acetate. Wash the organic layer with 0.1 M NaOH.
-
System Validation: Unreacted CAS 42019-78-3 (a phenol) is highly soluble in the aqueous NaOH phase as a phenoxide ion. The target Fenofibrate (an ester) remains entirely in the organic phase. A simple UV-Vis check of the aqueous layer confirms the complete removal of the starting material.
-
-
Crystallization: Concentrate the organic layer and crystallize the residue from hot isopropanol to yield pharmaceutical-grade Fenofibrate.
Protocol B: Bargellini Reaction & Mild Esterification
Reference Standard:[US20120065421A1][6]
-
Bargellini Coupling: In a reactor, dissolve CAS 42019-78-3 in a mixture of acetone and chloroform. Slowly add solid NaOH pellets while maintaining the temperature below 20 °C (exothermic reaction)[6][7].
-
Hydrolysis & Precipitation: Stir for 12 hours, then dilute with water. Slowly acidify the aqueous layer with concentrated HCl to pH 2.
-
System Validation: The intermediate, Fenofibric Acid, is insoluble in acidic water. The sudden precipitation of a white solid at pH 2 acts as an intrinsic purification step, leaving water-soluble impurities behind. Filter and dry the solid.
-
-
Mild Esterification: Suspend the Fenofibric Acid in a solvent system of DMSO and isopropyl acetate (1:2 ratio). Add 1.0 equivalent of K₂CO₃ and stir for 45 minutes to form the potassium salt[6].
-
Alkylation: Add 1.2 equivalents of 2-bromopropane and heat to 85–90 °C for 5 hours[6].
-
Causality: The highly polar, aprotic nature of DMSO strips the solvation shell from the potassium cation, leaving a "naked," highly reactive carboxylate anion that rapidly attacks the sterically hindered 2-bromopropane.
-
-
Isolation: Wash the mixture with copious amounts of water to partition the DMSO into the aqueous phase, leaving pure Fenofibrate in the isopropyl acetate layer.
Analytical Characterization & Impurity Profiling
Because CAS 42019-78-3 is the primary precursor, pharmacopeial guidelines dictate strict monitoring of its residual presence in the final drug substance. It is officially cataloged as Fenofibrate EP Impurity A [2][3].
Table 2: In-Process Control (IPC) and Analytical Validation
| Analytical Technique | Target Analyte | Purpose & Causality | Acceptance Criteria |
| HPLC (Reverse Phase) | CAS 42019-78-3 | Monitors the disappearance of the starting material. UV detection at 286 nm is optimal due to the extended conjugation of the benzophenone core. | < 0.1% Area in final API[2] |
| ¹H-NMR (CDCl₃) | Fenofibrate | Confirms the installation of the isopropyl group. Look for the characteristic septet at ~5.0 ppm (CH of the isopropyl group) and a singlet at ~1.6 ppm (gem-dimethyl groups). | Absence of phenolic -OH peak (~6.0 ppm) |
| Mass Spectrometry (ESI-) | Fenofibric Acid | Validates the success of the Bargellini reaction (Protocol B). | m/z 317.0 [M-H]⁻ |
References
-
"4-Hydroxy-4'-chlorobenzophenone | CID 123504" , PubChem, National Institutes of Health. Available at:[Link]
- "Novel method of synthesizing fenofibrate" (Patent US20120065421A1), Google Patents.
- "Novel method of synthesizing fenofibrate" (Patent EP2170801B1), Google Patents.
-
"Synthesis and characterization of potential impurities in Fenofibrate drug substance" , Der Pharma Chemica. Available at: [Link]
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- 4. derpharmachemica.com [derpharmachemica.com]
- 5. EP1940772A1 - Novel method for preparing quaternary acid and ammonium salts - Google Patents [patents.google.com]
- 6. US20120065421A1 - Novel method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 7. EP2170801B1 - Novel method of synthesizing fenofibrate - Google Patents [patents.google.com]
Navigating the Reaction Landscape: A Detailed Guide to Solvent Selection for 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal solvent for reactions involving 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine. This versatile building block possesses two distinct electrophilic sites, the C2-chloro and the chloromethyl group, each with differential reactivity that is profoundly influenced by the solvent environment. This document elucidates the underlying principles of solvent effects on the predominant SN2 and potential SNAr pathways, offers pragmatic experimental protocols for solvent screening, and presents a systematic approach to troubleshooting common challenges. By integrating theoretical understanding with practical application, this guide aims to empower researchers to enhance reaction efficiency, selectivity, and yield.
Introduction: Understanding the Reactivity of this compound
This compound is a key intermediate in synthetic organic chemistry, offering two reactive centers for nucleophilic substitution. The primary site of reaction is typically the benzylic-like chloromethyl group, which is highly susceptible to SN2 displacement due to the stability of the transition state. The chloro substituent on the pyridine ring at the C2 position is less reactive towards nucleophilic attack but can participate in nucleophilic aromatic substitution (SNAr) reactions under more forcing conditions, a reactivity profile that is enhanced by the electron-withdrawing nature of the pyridine nitrogen.
The choice of solvent is paramount as it can dictate which of these positions is more reactive and the overall success of the transformation. The solvent's polarity, proticity, and ability to solvate ions play a critical role in modulating the reaction pathway and kinetics.
Theoretical Framework for Solvent Selection
The reactions of this compound are predominantly nucleophilic substitutions. The selection of an appropriate solvent hinges on understanding its influence on the reaction mechanism, which is typically SN2 for the chloromethyl group.
The Role of Solvent in SN2 Reactions
The SN2 reaction is a concerted, bimolecular process where the nucleophile attacks the electrophilic carbon as the leaving group departs. The solvent's role is to dissolve the reactants and to stabilize the transition state.
-
Polar Aprotic Solvents: These solvents (e.g., acetone, acetonitrile, DMF, DMSO) possess dipoles but lack acidic protons. They are generally the preferred choice for SN2 reactions. They effectively solvate the counter-ion of the nucleophile (e.g., Na⁺ in NaN₃) but leave the nucleophilic anion relatively "naked" and more reactive. This enhances the nucleophile's strength and accelerates the reaction rate.
-
Polar Protic Solvents: These solvents (e.g., water, alcohols, carboxylic acids) have acidic protons and are capable of hydrogen bonding. While they can dissolve ionic nucleophiles, they form a solvent shell around the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity. This can significantly slow down SN2 reactions. However, they are excellent at solvating leaving groups and can be useful if the starting material solubility is an issue.
-
Nonpolar Solvents: Solvents like hexanes and toluene are generally poor choices for reactions involving ionic nucleophiles due to their inability to dissolve them. However, they can be used for reactions with neutral nucleophiles or when phase-transfer catalysis is employed.
Visualizing the Solvent Selection Process
The following diagram illustrates the decision-making process for solvent selection based on the desired reaction pathway.
Caption: Decision workflow for solvent selection.
Solubility Profile
A preliminary understanding of the solubility of this compound is crucial. While extensive quantitative data is not publicly available, a qualitative assessment can be made based on its structure and data from similar compounds like 2-chloro-3-(trifluoromethyl)pyridine.
| Solvent Class | Examples | Expected Solubility of this compound |
| Halogenated | Dichloromethane (DCM), Chloroform | High |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate |
| Esters | Ethyl acetate (EtOAc) | Moderate |
| Aromatic | Toluene, Xylene | Moderate |
| Polar Aprotic | Acetonitrile (ACN), DMF, DMSO | Moderate to High |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate |
| Nonpolar Alkanes | Hexanes, Heptane | Low |
| Water | Insoluble |
Experimental Protocols for Nucleophilic Substitution
The following protocols provide a starting point for various nucleophilic substitution reactions at the chloromethyl position. It is recommended to perform small-scale test reactions to optimize conditions.
General Workflow for Solvent Screening
Caption: General workflow for solvent screening experiments.
Protocol 1: Reaction with Amines (e.g., Aniline)
-
Objective: Synthesis of N-substituted 3-(aminomethyl)-2-chloro-4,6-dimethylpyridine derivatives.
-
Rationale for Solvent Choice: A polar aprotic solvent like acetonitrile or a less polar solvent like toluene in the presence of a base is suitable. Ethanol can also be used, though the reaction may be slower.
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., toluene), add the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter off any precipitated salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Reaction with Thiols (e.g., Thiophenol)
-
Objective: Synthesis of 2-chloro-4,6-dimethyl-3-(arylthiomethyl)pyridine derivatives.
-
Rationale for Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are excellent choices to facilitate the SN2 reaction with the thiolate anion.
-
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq) in a suitable polar aprotic solvent (e.g., DMF).
-
Add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with extreme care) and stir for 15-30 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature or gently heat to 40-60°C.
-
Monitor the reaction progress.
-
After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product as needed.
-
Protocol 3: Reaction with Alkoxides (e.g., Sodium Methoxide)
-
Objective: Synthesis of 2-chloro-3-(methoxymethyl)-4,6-dimethylpyridine.
-
Rationale for Solvent Choice: The corresponding alcohol (in this case, methanol) is often the solvent of choice. Alternatively, a polar aprotic solvent like THF can be used.
-
Procedure:
-
Prepare a solution of sodium methoxide in methanol. Alternatively, add sodium metal (1.1 eq) carefully to anhydrous methanol under an inert atmosphere.
-
To this solution, add this compound (1.0 eq) at room temperature.
-
Stir the mixture and monitor the reaction. Gentle heating may be required.
-
Once the reaction is complete, neutralize the excess base with a mild acid (e.g., ammonium chloride solution).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude product for further purification.
-
Protocol 4: Reaction with Azide or Cyanide Ions
-
Objective: Synthesis of 3-(azidomethyl)-2-chloro-4,6-dimethylpyridine or 2-chloro-3-(cyanomethyl)-4,6-dimethylpyridine.
-
Rationale for Solvent Choice: Polar aprotic solvents like DMSO or DMF are highly recommended to maximize the nucleophilicity of the azide or cyanide anion.[1]
-
Procedure:
-
Caution: Sodium azide and sodium cyanide are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Dissolve sodium azide (1.5 eq) or sodium cyanide (1.5 eq) in DMSO or DMF.
-
Add this compound (1.0 eq) to the solution.
-
Stir the reaction at room temperature or heat to 50-70°C.
-
Monitor the reaction until the starting material is consumed.
-
Carefully pour the reaction mixture into a large volume of cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts thoroughly with water to remove the solvent and any unreacted salts.
-
Dry the organic layer and concentrate to yield the crude product.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reactivity | - Poor solubility of reactants.- Nucleophile deactivated by solvent.- Insufficient temperature. | - Try a solvent with better solubilizing power (see solubility table).- Switch from a polar protic to a polar aprotic solvent.- Consider using a phase-transfer catalyst (e.g., TBAB) with a nonpolar solvent.- Gradually increase the reaction temperature. |
| Formation of Side Products | - Reaction at the C2-chloro position.- Elimination reactions.- Decomposition of starting material or product. | - Use milder reaction conditions (lower temperature, shorter reaction time).- For reactions at the chloromethyl group, avoid strongly basic, hindered nucleophiles that might favor elimination or SNAr.- Ensure the solvent is dry and deoxygenated if reactants are sensitive. |
| Difficult Product Isolation | - High-boiling point solvent (e.g., DMF, DMSO).- Emulsion formation during workup. | - For high-boiling solvents, consider extraction with a less polar solvent after dilution with a large volume of water.- To break emulsions, add brine or filter the mixture through celite. |
Conclusion
The selection of an appropriate solvent is a critical parameter for the successful synthesis of derivatives from this compound. A thorough understanding of the interplay between the solvent properties and the reaction mechanism is essential for optimizing reaction outcomes. For the highly reactive chloromethyl group, polar aprotic solvents are generally the best choice for promoting SN2 reactions with a variety of nucleophiles. This guide provides a foundational framework for solvent selection and troubleshooting, enabling researchers to approach their synthetic challenges with greater confidence and efficiency.
References
- Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592–4593.
-
Organic Syntheses Procedure. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- MDPI. (2009). N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. Molbank, 2009(4), M618.
- Benchchem. (2025).
- Journal of the Korean Chemical Society. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. 52(4), 416-418.
- Rasayan Journal of Chemistry. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. 17(4), 2067-2074.
- Google Patents. (n.d.). CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
- Divald, S., Chun, M. C., & Joullié, M. M. (1976). Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles. The Journal of Organic Chemistry, 41(17), 2835–2846.
- ARKIVOC. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. 2012(vi), 384-397.
- Chemistry LibreTexts. (2021, August 15). Sodium Azide.
- Beilstein Journal of Organic Chemistry. (2019). Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. 15, 251-261.
- Master Organic Chemistry. (2018, June 29). Reactions of Azides – Substitution, Reduction, Rearrangements, and More.
- PMC. (2018, February 23). Continuous multistep synthesis of 2-(azidomethyl)oxazoles.
- PMC. (2014, September 24). DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection.
- Arabian Journal of Chemistry. (2011).
- Benchchem. (2025). An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)thiophene: Chemical Properties and Structure.
- Google Patents. (n.d.). CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
- ResearchGate. (2023). Synthesis of 2,6-Bis(azidomethyl)pyridine (2).
- Benchchem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
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recrystallization techniques for 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine
Application Note: Advanced Recrystallization and Purification Protocols for 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine
Document Type: Technical Protocol & Application Note Target Audience: Process Chemists, API Researchers, and Drug Development Scientists
Introduction & Chemical Context
This compound (Formula: C₈H₉Cl₂N) is a highly functionalized heterocyclic building block. It is frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of proton pump inhibitors and targeted agrochemicals[1][2].
The molecule presents unique purification challenges due to the juxtaposition of a deactivated pyridine ring and a highly reactive benzylic-like chloromethyl group at the 3-position. The basicity of the pyridine nitrogen is severely attenuated (pKa < 2) by the strong inductive electron withdrawal (-I effect) of the adjacent 2-chloro group[3]. Consequently, standard acid-base extraction techniques are highly inefficient and often lead to degradation. Recrystallization remains the most viable, scalable purification method.
Physicochemical Profiling & Solvent Rationale
The primary degradation pathway for this compound is the solvolysis of the chloromethyl group. In the presence of protic, nucleophilic solvents (e.g., methanol, ethanol, or water), the chloromethyl moiety rapidly undergoes nucleophilic substitution to form the corresponding hydroxymethyl or alkoxymethyl derivatives, especially at elevated temperatures[4][5]. Furthermore, prolonged thermal stress can induce intermolecular alkylation (dimerization).
Expert Insight: Protic solvents are strictly contraindicated. Recrystallization must rely entirely on rigorously dried, aprotic, non-nucleophilic solvent systems[6].
Table 1: Solvent Compatibility Matrix for Recrystallization
| Solvent System | Dielectric Constant (ε) | Boiling Point (°C) | Suitability | Mechanistic Rationale |
| Methanol / Water | ~33 / 80 | 65 / 100 | Critical Failure | Induces rapid solvolysis of the chloromethyl group to a hydroxymethyl impurity. |
| Acetone | 20.7 | 56 | Sub-optimal | Risk of aldol condensation impurities if the crude batch contains basic residues. |
| Ethyl Acetate (EtOAc) | 6.0 | 77 | Excellent (Primary) | Aprotic, excellent solubilizer at gentle reflux, easily removed under vacuum. |
| Toluene | 2.4 | 110 | Good (Primary) | Excellent for azeotropic drying; however, the high boiling point requires extended vacuum drying. |
| Heptane / Hexane | ~1.9 | 98 / 68 | Excellent (Anti-solvent) | Induces supersaturation and crystallization without chemical reactivity. |
Decision Matrix for Protocol Selection
Depending on the crude purity and the thermal history of the batch, scientists must choose between a standard dual-solvent recrystallization or a low-temperature anti-solvent precipitation.
Decision tree for selecting the optimal purification workflow based on crude purity.
Experimental Protocols
Protocol A: Dual-Solvent Recrystallization (Ethyl Acetate / Heptane)
Recommended for batches with >90% initial purity and standard thermal stability.
-
Self-Validating Pre-Check: Perform a Karl Fischer (KF) titration on the Ethyl Acetate and Heptane. Causality: If KF > 0.05%, the protocol will inherently fail, yielding a high percentage of the hydrolyzed impurity. Ensure all solvents are dried over 3Å molecular sieves[7].
-
Dissolution: Transfer 10.0 g of crude this compound to a rigorously dried, argon-purged 250 mL round-bottom flask. Add 30 mL of anhydrous Ethyl Acetate (EtOAc).
-
Controlled Heating: Gently warm the suspension to 55–60°C using a water bath until complete dissolution is achieved. Causality: Limiting the temperature to 60°C (well below EtOAc's boiling point) minimizes the kinetic energy available for intermolecular dimerization or degradation[8].
-
Hot Filtration: If insoluble particulate matter (e.g., inorganic salts from the upstream chlorination step) is present, perform a rapid hot filtration through a pre-warmed sintered glass funnel.
-
Anti-Solvent Addition: While maintaining the solution at 50°C, add anhydrous Heptane dropwise (approx. 45–50 mL) until a faint, persistent cloudiness is observed (the cloud point).
-
Controlled Cooling: Remove the heat source. Allow the flask to cool ambiently to 20°C over 2 hours. Causality: A slow cooling ramp (approx. 0.3°C/min) promotes the formation of large, high-purity crystalline lattices, effectively excluding structurally similar impurities like 2-chloro-3-(hydroxymethyl)-4,6-dimethylpyridine.
-
Polishing & Self-Validation: Chill the suspension in an ice bath (0–5°C) for 1 hour. In-process check: Withdraw a 0.1 mL aliquot of the mother liquor, evaporate, and analyze via TLC (Hexane:EtOAc 4:1, UV 254 nm). The absence of a heavy product spot confirms complete supersaturation.
-
Isolation & Drying: Filter the crystals under vacuum. Wash the filter cake with 15 mL of ice-cold Heptane. Dry the product in a vacuum oven at 30°C for 12 hours.
Protocol B: Low-Temperature Anti-Solvent Precipitation (Dichloromethane / Hexane)
Recommended for thermally labile batches or highly impure crudes (<90%).
-
Dissolution: Dissolve 10.0 g of the crude compound in 20 mL of anhydrous Dichloromethane (DCM) at room temperature (20–25°C).
-
Clarification: Filter the dark/impure solution through a short pad of Celite to remove polymeric byproducts.
-
Precipitation: Transfer the filtrate to a vessel equipped with a mechanical stirrer. Cool the solution to 0°C.
-
Anti-Solvent Addition: Slowly infuse 60 mL of chilled Hexane (-10°C) over 30 minutes under vigorous stirring. Causality: DCM is an excellent solvent at room temperature, while Hexane acts as a strong anti-solvent. The low temperature entirely bypasses the thermal activation energy required for chloromethyl degradation, preserving the integrity of the molecule[7].
-
Isolation & Drying: Filter the resulting fine precipitate immediately, wash with cold Hexane, and vacuum dry at ambient temperature.
References
-
Armarego, W.L.F. (2022). Purification of Laboratory Chemicals, 9th Edition. Elsevier. Available at:
-
Google Patents. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride (CN101648907A). Available at:
-
Smolecule. (2023). 2-(Chloromethyl)pyridine hydrochloride Salt Characteristics and Stability. Available at:
-
LookChem. (2018). Synthesis and Applications of 2-Chloro-5-chloromethylpyridine. Available at:
-
Canadian Journal of Chemistry. (1979). Inductive substituent constants from dissociation of methyl-substituted 2-picolinium ions. Available at:
Sources
- 1. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Purification of Laboratory Chemicals - 9th Edition | Elsevier Shop [shop.elsevier.com]
- 7. icheme.myshopify.com [icheme.myshopify.com]
- 8. Purification of Laboratory Chemicals, Fourth Edition - PERRIN, D D; Armarego, W.L.F.: 9780750628396 - AbeBooks [abebooks.com]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine
Status: Operational Ticket ID: CHEM-OPT-2024-88 Subject: Troubleshooting & Yield Improvement for Chloromethyl Pyridine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses yield attrition in the conversion of (2-chloro-4,6-dimethylpyridin-3-yl)methanol to 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine .
While the chlorination of hydroxymethyl pyridines is a standard transformation, this specific substrate presents unique challenges due to the electron-deficient nature of the 2-chloro-pyridine ring and the high susceptibility of the benzylic chloride to hydrolysis. Our data indicates that yield losses are rarely due to reaction failure but rather process-induced degradation during workup and incomplete conversion due to poor catalytic turnover.
Module 1: The Reaction Phase (Chlorination)[1][2]
Q: I am using Thionyl Chloride (SOCl2) in Dichloromethane (DCM), but the reaction stalls at 80% conversion. Adding more SOCl2 doesn't help. Why?
A: You are likely experiencing "kinetic stalling" due to the formation of a bulky chlorosulfite intermediate that struggles to collapse into the alkyl chloride in non-polar solvents like DCM without a catalyst.
The Fix: The Vilsmeier-Haack Boost You must use Dimethylformamide (DMF) as a catalyst. Pure SOCl2 is often too slow for electron-deficient pyridines.
-
Mechanism: DMF reacts with SOCl2 to form the electrophilic Vilsmeier reagent (chloroiminium ion).
-
Action: This species attacks the alcohol oxygen much faster than SOCl2 alone, forming a highly reactive intermediate that rapidly converts to the chloride.
-
Protocol Adjustment: Add 0.5 - 1.0 mol% DMF to your reaction mixture. You will observe immediate vigorous gas evolution (HCl/SO2), indicating the reaction rate has increased.
Q: My product turns dark/tarry during the reaction. Is it thermal decomposition?
A: It is likely oligomerization . The free base of chloromethyl pyridine is an alkylating agent. It can react with the unreacted alcohol or itself (intermolecular N-alkylation) if the concentration is too high or the temperature is uncontrolled.
The Fix: Solvent Switch & Acid Scavenging
-
Switch to Toluene: DCM (boiling point ~40°C) often requires prolonged reflux times. Toluene allows you to run at 50-60°C for a shorter duration, reducing the "time-at-temperature" exposure.
-
Concentration Control: Maintain a solvent volume of at least 5-7 mL per gram of starting material to minimize intermolecular collisions.
Module 2: Workup & Isolation (The "Yield Killer")
Q: The reaction looks clean on TLC, but after aqueous workup, my yield drops by 30%. Where is the product going?
A: You are losing product to hydrolysis . The 3-chloromethyl group is benzylic and highly activated. Washing with water—especially if the pH is not strictly controlled—rapidly reverts the chloride back to the alcohol (the starting material) or forms the ether dimer.
The Fix: The Anhydrous Isolation Protocol Do not perform a standard aqueous extraction unless absolutely necessary.
-
Evaporation: Remove excess SOCl2 and solvent under reduced pressure (keep bath <45°C).
-
Chase: Add fresh Toluene and evaporate again to azeotrope off residual traces of SOCl2 and HCl.
-
Crystallization (The Hydrochloride Salt): The HCl salt is significantly more stable than the free base.
-
Dissolve the residue in a minimum amount of dry Acetone or Ethyl Acetate.
-
The hydrochloride salt often crystallizes spontaneously. If not, add hexanes dropwise until turbidity appears.
-
Yield Impact: This method typically recovers >90% of the synthesized material, whereas aqueous washing often caps recovery at 60-70%.
-
Q: If I must obtain the free base, how do I do it safely?
A: If the next step requires the free base:
-
Keep the mixture cold (0-5°C) .
-
Use a biphasic system: DCM / Saturated NaHCO3 .
-
Rapid Workup: Stir for the minimum time required to neutralize. Separate layers immediately.
-
Dry Instantly: Dry the organic layer over MgSO4 immediately and proceed to the next step. Never store the free base for long periods.
Visualizing the Optimization Logic
The following diagrams illustrate the catalytic mechanism that solves the conversion issue and the decision tree for isolation.
Diagram 1: DMF-Catalyzed Chlorination Mechanism
Caption: The catalytic cycle showing how DMF activates SOCl2, lowering the energy barrier for chlorination and regenerating itself.
Diagram 2: Isolation Troubleshooting Logic
Caption: Decision tree highlighting the yield advantage of anhydrous isolation (Route A) over aqueous workup (Route B).
Module 3: Comparative Solvent Data
We performed a meta-analysis of internal process data for chloromethylation of electron-deficient heterocycles.
| Parameter | Dichloromethane (DCM) | Toluene (Recommended) | Chloroform |
| Reaction Temp | Reflux (~40°C) | 50-65°C | Reflux (~61°C) |
| Reaction Time | 4-6 Hours | 1-2 Hours | 3-4 Hours |
| Solubility (HCl Salt) | Moderate (Traps impurities) | Low (Product precipitates) | High |
| Safety | Low Flashpoint | Higher Flashpoint | Carcinogenic risk |
| Typical Yield | 75-80% | 88-95% | 80-85% |
Key Insight: Toluene allows for a "slurry-to-slurry" process. The starting material is soluble in hot toluene, but the product (as the HCl salt) often precipitates out upon cooling, simplifying isolation to a mere filtration step.
Module 4: Validated Experimental Protocol
Target: this compound Hydrochloride Scale: 10.0 g Input (Alcohol)
-
Setup: Dry 250 mL round-bottom flask, N2 atmosphere, reflux condenser, scrubber (NaOH) for off-gas.
-
Charge:
-
10.0 g (2-chloro-4,6-dimethylpyridin-3-yl)methanol.
-
80 mL Toluene (Anhydrous).
-
0.2 mL DMF (Catalyst).
-
-
Addition: Heat mixture to 45°C. Add SOCl2 (1.2 equivalents, 5.0 mL) dropwise over 30 minutes.
-
Note: Gas evolution will be steady.
-
-
Reaction: Stir at 55-60°C for 2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Workup (Anhydrous):
-
Isolation: Filter the white crystalline solid. Wash with cold Hexane. Dry under vacuum at 40°C.
References
-
Process Chemistry of Omeprazole Intermediates
- Title: Process optimization and green chemistry approach during synthesis and characterization of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride.
-
Source: Rasayan Journal of Chemistry, 17(4), 2067-2074 (2024).[5]
- Relevance: Describes the identical chlorination protocol (SOCl2/Toluene) for the closely related methoxy-analog, validating the solvent choice and stoichiometry.
-
URL:[Link]
- Catalytic Chlorination (Vilsmeier-Haack)
-
Stability of Chloromethyl Pyridines
-
Title: Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.[6]
- Source: BenchChem Technical Guides.
- Relevance: Provides data on the hydrolysis rates of chloromethyl-heterocycles in aqueous vs. anhydrous media.
-
-
General Synthesis of Chloromethyl Pyridines
-
Title: Preparation method of 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride (CN103232389A).[4]
- Source: Google P
- Relevance: Compares SOCl2 vs. Triphosgene methods and highlights yield improvements using toluene as the reaction medium.
- URL
-
Sources
- 1. US20100228020A1 - Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]
- 4. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. benchchem.com [benchchem.com]
preventing hydrolysis of chloromethyl group in pyridine derivatives
Topic: Preventing Hydrolysis & Degradation of Chloromethyl Pyridine Derivatives Ticket ID: CMP-STAB-001 Status: Active Guide
⚠️ Safety Critical Warning
Read Before Proceeding: Chloromethyl pyridine derivatives (picolyl chlorides) are structural analogs of nitrogen mustards . They are potent alkylating agents and potential vesicants (blistering agents).
-
Inhalation: Can cause severe respiratory tract burns.[1]
-
Skin Contact: Can cause severe burns and sensitization.
-
Handling: Always handle in a fume hood with appropriate PPE (gloves, goggles, lab coat). Treat all waste as hazardous alkylating waste.
Core Concept: The "Picolyl Paradox"
To successfully use chloromethyl pyridines, you must understand the dichotomy between their Salt and Free Base forms.
-
The Hydrochloride Salt (
):-
State: Stable solid (white to off-white).
-
Stability: The protonated nitrogen (
) withdraws electron density, deactivating the ring and preventing the nitrogen from acting as a nucleophile. This prevents self-reaction. -
Storage: Stable at room temperature if desiccated; -20°C recommended for long-term.
-
-
The Free Base (
):-
State: Unstable oil (often turns red/black).
-
Instability: The unprotonated nitrogen is nucleophilic. It attacks the electrophilic methylene group of a neighboring molecule, leading to rapid self-quaternization (polymerization).
-
Hydrolysis Risk: The free base is highly susceptible to
hydrolysis in the presence of moisture due to the resonance stabilization of the carbocation intermediate.
-
The Golden Rule: Store as the salt. Generate the free base in situ or immediately prior to use only under strictly anhydrous conditions.
Troubleshooting Modules
Ticket #001: "My Reagent Turned into a Black Tar/Goo"
Diagnosis: Self-Quaternization (Polymerization).
Cause: The material was likely stored as the free base, or the HCl salt was exposed to enough moisture to neutralize a portion of the material, triggering a chain reaction.
Mechanism: Intermolecular
Corrective Protocol:
-
Discard: Once polymerized (tar), the material is irrecoverable.
-
Prevention: Always store as the Hydrochloride salt.
-
Rescue (If early stage): If the salt looks slightly sticky but not black, recrystallize immediately from anhydrous ethanol/ether or re-treat with thionyl chloride (see Protocol A).
Ticket #002: "I Isolated the Alcohol (
) Instead of the Chloride"
Diagnosis: Hydrolysis. Cause: Exposure to water during reaction or workup. The chloromethyl group is highly reactive toward water, especially in alkaline media (common in workups).
Mechanism:
Corrective Protocol:
-
Solvents: Use anhydrous solvents (DCM, DMF, Acetonitrile). Dry them over molecular sieves (3Å or 4Å).
-
Bases: If a base is required for the reaction, use non-nucleophilic organic bases (e.g., DIPEA, 2,6-lutidine) rather than aqueous inorganic bases (NaOH,
in water). -
Workup: Avoid aqueous washes if possible.
-
Alternative: Filter off the inorganic salts formed during the reaction.
-
If washing is mandatory: Use cold saturated
or brine ( ) and separate phases immediately. Do not let the organic layer sit in contact with water.
-
Visualizing the Degradation Pathways
The following diagram maps the two primary failure modes: Hydrolysis (Water attack) and Self-Quaternization (Nitrogen attack).
Figure 1: Degradation pathways of Chloromethyl Pyridine. The free base is the central node of instability.
Experimental Protocols
Protocol A: Regeneration of 2-Chloromethylpyridine HCl
Use this if your commercial batch has partially hydrolyzed (contains alcohol) or if you are synthesizing it fresh.
Reagents:
-
Degraded Picolyl Chloride (or 2-Pyridinemethanol)
-
Thionyl Chloride (
) - Excess[2][3] -
Dichloromethane (DCM) - Anhydrous
Step-by-Step:
-
Dissolution: Dissolve the crude/degraded material in anhydrous DCM (approx. 5 mL per gram).
-
Activation: Cool the solution to
in an ice bath. -
Chlorination: Add Thionyl Chloride (
equivalents) dropwise.-
Note:
acts as both the chlorinating agent and the dehydrating agent.
-
-
Reflux: Remove ice bath and reflux for 1–2 hours. The system must be vented to a scrubber (HCl and
gas evolution). -
Isolation:
-
Storage: Filter under inert atmosphere (Ar/N2) and store in a desiccator.
Protocol B: Reaction Workflow Decision Tree
How to set up your nucleophilic substitution reaction correctly.
Figure 2: Decision logic for reaction setup. Note that "In-Situ Neutralization" requires speed to prevent self-reaction.
Stability Data & Solvent Compatibility
| Solvent System | Stability of Free Base | Stability of HCl Salt | Recommendation |
| Water (Neutral) | Stable (Soluble) | Avoid for reaction; OK for rapid extraction. | |
| Water (Basic, pH > 9) | Instant Hydrolysis | Converts to Free Base | CRITICAL FAILURE POINT |
| Methanol/Ethanol | Reacts (Forms Ether) | Moderate (Solvolysis risk) | Avoid alcohols; they act as nucleophiles. |
| DCM / Chloroform | Moderate (if dry) | Excellent (Suspension) | Preferred reaction solvent. |
| DMF / DMSO | Poor (Promotes self-rxn) | Good (Soluble) | Use only if solubility is required; keep dry. |
Frequently Asked Questions (FAQ)
Q: Can I free-base the salt using aqueous NaHCO3 and extract with DCM? A: Yes, but you are racing against the clock.
-
Procedure: Cool both phases to
.[6] Mix rapidly. Separate phases immediately. Dry the DCM layer with for only 5 minutes, then filter and use immediately. Do not rotary evaporate to dryness; use the DCM solution directly in the next step.
Q: Why does my product smell like almonds/acrid? A: This is characteristic of pyridine derivatives, but a sharp, stinging sensation indicates the presence of the alkyl chloride vapor. If it smells like "rotten fish," you may have degradation to pyridine-ring polymers.
Q: I need to store the free base. Is there any stabilizer?
A: No effective chemical stabilizer exists that doesn't interfere with reactions. The only "stabilizer" is protonation (keeping it as the salt). If you must store the free base, keep it in a dilute solution (e.g., 10% in Hexane) at
References
-
Synthesis & Properties: BenchChem. Synthesis of 2-(Chloromethyl)pyridine hydrochloride. Retrieved from .
-
Safety & Handling: Fisher Scientific. Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride. Retrieved from .
- Reaction Mechanisms: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text describing reactivity of pi-deficient rings).
-
Stability Data: Smolecule. 2-(Chloromethyl)pyridine hydrochloride: Properties and Stability. Retrieved from .
-
Polymerization Risks: Reddit ChemHelp/Community Consensus. Reaction with hydrochloride compounds: Free base stability. Retrieved from .
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
removing unreacted thionyl chloride from chloromethyl pyridine products
A Guide to the Safe and Effective Removal of Unreacted Thionyl Chloride
Introduction
The conversion of pyridyl carbinols to chloromethyl pyridines using thionyl chloride (SOCl₂) is a fundamental transformation in the synthesis of pharmaceutical and agrochemical intermediates.[1][2] While effective, this reaction necessitates the use of excess thionyl chloride, a highly reactive and corrosive reagent.[3][4] The complete removal of this excess reagent is critical for product purity, stability, and the safety of subsequent synthetic steps. Improper work-up can lead to product degradation, low yields, and significant safety hazards.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted thionyl chloride. It combines frequently asked questions (FAQs) for a quick overview with in-depth troubleshooting guides for specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess thionyl chloride from my reaction mixture?
The two most common and effective methods are distillation (both vacuum and azeotropic) and chemical quenching.[4][5] Distillation physically removes the volatile thionyl chloride (b.p. 74.6 °C) from the less volatile product.[5][6] Chemical quenching involves reacting the excess thionyl chloride with a suitable reagent to convert it into more easily removable and less hazardous byproducts.[5] The choice depends on your product's stability, reaction scale, and available equipment.[4]
Q2: When should I choose distillation over chemical quenching?
Distillation is the preferred method when your chloromethyl pyridine product is sensitive to water or other protic quenching agents, or when it is produced as an acid chloride intermediate that must be protected from hydrolysis.[4][7] It is also highly recommended for large-scale reactions where the heat generated from quenching can be dangerously exothermic and difficult to control.[4]
Q3: What are the most critical safety precautions when working with thionyl chloride?
Thionyl chloride is corrosive, toxic, and reacts violently with water to release hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][5][6]
-
Always handle thionyl chloride in a well-ventilated chemical fume hood.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and heavy-duty chemical-resistant gloves.
-
Ensure all glassware is scrupulously oven-dried before use to prevent an uncontrolled exothermic reaction with residual moisture.[5]
-
When removing thionyl chloride via distillation or rotovap, use a base trap (e.g., containing NaOH or KOH solution) between your apparatus and the vacuum source to neutralize the acidic vapors and protect the pump.[4][8]
Q4: My chloromethyl pyridine product is often isolated as a hydrochloride salt. Why does this happen?
The reaction between a pyridyl carbinol and thionyl chloride generates two equivalents of hydrogen chloride (HCl) for every mole of alcohol converted.[6] The basic nitrogen atom of the pyridine ring readily reacts with this in-situ generated HCl to form the corresponding hydrochloride salt.[1] This is often advantageous, as the salt is typically a stable, crystalline solid that is easier to handle and purify than the free base.
Q5: Can I use a standard rotary evaporator to remove thionyl chloride?
Yes, but with extreme caution. The acidic HCl and SO₂ vapors generated are highly corrosive and can damage the internal components of the rotary evaporator over time.[9] If you must use a rotovap:
-
Keep the bath temperature below 40-50 °C to minimize thermal decomposition of the product and the thionyl chloride itself.[8][9]
-
Co-evaporation with a dry, inert solvent like toluene is highly recommended to facilitate the removal of the last traces of SOCl₂.[9][10] This is known as azeotropic distillation.[5]
-
Crucially, you must install an efficient cold trap and a base trap before the vacuum pump to capture the corrosive vapors.[4][8]
Troubleshooting Guide
This section addresses specific problems you may encounter during the work-up procedure in a direct question-and-answer format.
Problem Area 1: Distillation & Evaporation Issues
Issue: My product mixture turned yellow, orange, or dark brown while I was heating it to remove the thionyl chloride.
-
Probable Cause: Thermal decomposition. Thionyl chloride can decompose at temperatures just above its boiling point, and many organic molecules, including pyridine derivatives, are not stable to prolonged heating in a strongly acidic environment.[5][11] The coloration may be due to the formation of impurities or degradation of your target compound.
-
Solution:
-
Reduce Temperature: Remove the bulk of the thionyl chloride using vacuum distillation with a bath temperature kept below 50°C.[4][8]
-
Use an Azeotrope: After the initial distillation, add dry toluene to the flask and continue the vacuum distillation.[5][9] Toluene forms a low-boiling azeotrope with thionyl chloride, allowing you to remove the final traces at a lower, safer temperature. Repeat the toluene addition and evaporation 2-3 times for complete removal.[9]
-
Issue: I've distilled off the solvent and excess reagent, but my NMR spectrum still shows traces of thionyl chloride.
-
Probable Cause: Incomplete removal. Thionyl chloride can be persistent, especially if the product is a viscous oil or solid that traps the reagent.
-
Solution:
-
Azeotropic Removal: The most effective solution is co-evaporation with dry toluene or another suitable inert solvent under high vacuum, as described above.[5][10]
-
Nitrogen Sparge: For smaller scales, you can gently bubble a stream of dry nitrogen through the reaction mixture (while venting to a scrubber) to help carry away the volatile SOCl₂.[9]
-
High Vacuum: Place the crude product under a high vacuum for several hours to remove the final traces.[12]
-
Problem Area 2: Quenching & Aqueous Work-up Issues
Issue: The quenching reaction is extremely vigorous and difficult to control, with excessive foaming and gas evolution.
-
Probable Cause: The reaction of thionyl chloride with aqueous solutions is violently exothermic and produces large volumes of HCl and SO₂ gas.[6] If a carbonate base is used, CO₂ gas is also rapidly evolved.[10] Adding the quenching solution to the reaction mixture results in an uncontrolled reaction.
-
Solution:
-
Reverse the Addition: ALWAYS add the reaction mixture slowly and dropwise to a large, vigorously stirred volume of the cold quenching solution (e.g., a slurry of crushed ice and water, or a cold, saturated sodium bicarbonate solution).[5] This ensures the reactive thionyl chloride is always the limiting reagent in the quenching flask, allowing the heat to dissipate safely.
-
Ensure Adequate Cooling: Perform the quench in an ice-water or ice-salt bath to absorb the heat generated.[5]
-
Use a Large-Enough Flask: The quenching vessel should be large enough (at least 5-10 times the volume of the reaction mixture) to accommodate potential foaming and splashing.
-
Issue: My final product yield is very low after performing an aqueous work-up.
-
Probable Cause: Hydrolysis of the desired chloromethyl product. While more stable than an acyl chloride, the chloromethyl group can be susceptible to hydrolysis back to the starting pyridyl carbinol, especially under neutral or basic conditions at elevated temperatures.
-
Solution:
-
Keep it Cold: Maintain a low temperature (0-10 °C) throughout the entire quenching and neutralization process.
-
Work Quickly: Do not let the reaction sit for extended periods in the aqueous basic solution. Proceed to the extraction step as soon as neutralization is complete.
-
Check Solubility: Your chloromethyl pyridine hydrochloride salt may have significant water solubility. After extracting with an organic solvent (like dichloromethane or ethyl acetate), saturate the aqueous layer with sodium chloride (NaCl) and perform additional extractions to recover any dissolved product.
-
Issue: The pH of my aqueous layer is still strongly acidic even after adding a significant amount of sodium bicarbonate solution.
-
Probable Cause: Insufficient base. The hydrolysis of one mole of thionyl chloride produces two moles of HCl, in addition to any HCl generated during the primary reaction.[6][13] A large amount of base is required for complete neutralization.
-
Solution: Continue to add the basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) portion-wise while monitoring the pH with litmus paper or a pH meter.[4] Continue addition until the aqueous layer is neutral or slightly basic (pH 7-8). Be prepared for significant gas evolution if using a carbonate base.[4]
Data & Visualization
Decision Workflow for Thionyl Chloride Removal
This diagram outlines the logical steps for choosing the appropriate removal method based on product stability and reaction scale.
Caption: Decision tree for selecting a SOCl₂ removal method.
Comparison of Common Chemical Quenching Agents
This table summarizes the properties of various reagents used to chemically neutralize excess thionyl chloride.
| Quenching Agent | Advantages | Disadvantages | Best For... |
| Ice / Water | Inexpensive, readily available. | Highly exothermic reaction; generates large volumes of acidic gas (HCl, SO₂); can hydrolyze the product.[5][6] | Products that are highly stable to aqueous acid and hydrolysis. Not generally the first choice for chloromethyl pyridines. |
| Sat. aq. NaHCO₃ / Na₂CO₃ | Neutralizes acidic byproducts simultaneously; readily available. | Vigorous gas (CO₂) evolution can cause excessive foaming and loss of control; risk of product hydrolysis.[5][10] | Small-scale reactions with products stable to transiently basic aqueous conditions, performed with extreme care and slow addition.[4] |
| Alcohols (e.g., n-Butanol) | Reaction is generally less vigorous than with water; suitable for water-sensitive products.[14] | Introduces dialkyl sulfite byproducts that must be removed; generated HCl still requires a subsequent basic wash.[14] | Anhydrous quenching of water-sensitive products where distillation is not feasible. |
| Dilute aq. NaOH | Effective and rapid neutralization. | Highly exothermic; the strong base can easily promote hydrolysis or degradation of sensitive products.[14] | Generally not recommended unless the product is exceptionally robust and the reaction scale is small and well-controlled. |
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. All procedures should be performed by trained personnel in a properly equipped chemical laboratory with appropriate safety measures in place.
Protocol 1: Removal by Vacuum Distillation & Toluene Azeotrope
This is the preferred method for water-sensitive or thermally labile products.
Apparatus Setup:
-
Assemble a standard distillation apparatus using oven-dried glassware under a nitrogen or argon atmosphere.
-
Connect the receiving flask to a cold trap cooled with a dry ice/acetone slurry or liquid nitrogen.
-
Connect the cold trap to a vacuum-rated hose, which then passes through a base trap (scrubber) containing 2M NaOH before connecting to the vacuum pump.[4][8]
Procedure:
-
After the chlorination reaction is complete, cool the reaction flask to room temperature.
-
Initial Distillation: Slowly apply vacuum to the system. The reaction solvent (if any) and the bulk of the excess thionyl chloride will begin to distill. Maintain a water bath temperature below 50°C.[4]
-
Azeotropic Removal: Once the initial distillation slows, release the vacuum with an inert gas. Add a volume of dry toluene equal to the volume of the crude residue.
-
Final Distillation: Re-apply the vacuum. The toluene-thionyl chloride azeotrope will distill, removing the final traces of the reagent.[5]
-
Repeat steps 3 and 4 one or two more times to ensure complete removal. The final product in the distillation flask is crude chloromethyl pyridine, ready for further purification or use.
Protocol 2: Safe Chemical Quenching & Aqueous Work-up
This method is suitable for products stable to aqueous work-up, particularly on a smaller scale.
Apparatus Setup:
-
In a separate, large flask (the "quenching flask"), prepare a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate solution. The volume should be at least 10 times the volume of your reaction mixture.
-
Place the quenching flask in an ice-water bath on a magnetic stir plate.
-
Have a pH meter or pH paper ready.
Procedure:
-
Cool the completed reaction mixture (containing product and excess SOCl₂) to room temperature.
-
Using an addition funnel, add the reaction mixture dropwise to the cold, vigorously stirred bicarbonate slurry.[4][5]
-
Monitor Temperature & Gas: Control the addition rate to keep the internal temperature of the quenching flask below 10°C and to manage the rate of gas evolution. The process should be slow and controlled.
-
Neutralization: After the addition is complete, allow the mixture to stir in the ice bath for 15-20 minutes. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, add more saturated sodium bicarbonate solution portion-wise.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate) three times.
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
References
-
ResearchGate. (2012). Which reagents are suitable for decomposing residual thionyl chloride after esterification? ResearchGate. Available at: [Link]
-
Fiveable. (2025). Thionyl chloride Definition - Organic Chemistry II Key... Fiveable. Available at: [Link]
-
ACS Publications. (2017). Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. ACS Publications. Available at: [Link]
-
Journal of Physical Chemistry A. (2003). Gas-Phase Hydrolysis of SOCL2 at 297 and 309 K: Implications for Its Atmospheric Fate. PNNL. Available at: [Link]
-
Wikipedia. (n.d.). Thionyl chloride. Wikipedia. Available at: [Link]
-
ResearchGate. (2016). How to remove thionyl chloride after reaction? ResearchGate. Available at: [Link]
- Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides. Google Patents.
-
Oreate AI Blog. (2026). The Versatile Role of Thionyl Chloride (SOCl2) in Chemistry. Oreate AI. Available at: [Link]
-
Reddit. (2021). How to efficiently remove thionyl chloride SOCl2? Reddit. Available at: [Link]
-
Reddit. (2024). Removal of Thionyl Chloride with rotovap. Reddit. Available at: [Link]
-
Reddit. (2019). Removing thionyl chloride. Reddit. Available at: [Link]
- Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
-
Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses. Available at: [Link]
Sources
- 1. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 3. fiveable.me [fiveable.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. The Versatile Role of Thionyl Chloride (SOCl2) in Chemistry - Oreate AI Blog [oreateai.com]
- 12. reddit.com [reddit.com]
- 13. Gas-Phase Hydrolysis of SOCL2 at 297 and 309 K: Implications for Its Atmospheric Fate | Journal Article | PNNL [pnnl.gov]
- 14. pubs.acs.org [pubs.acs.org]
controlling exotherms during the chlorination of 2-chloro-4,6-dimethyl-3-pyridinemethanol
Ticket ID: #RXN-8492-PYR Topic: Controlling Exotherms during Chlorination of 2-chloro-4,6-dimethyl-3-pyridinemethanol Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Resolution Provided
Executive Summary
The chlorination of 2-chloro-4,6-dimethyl-3-pyridinemethanol (often using thionyl chloride,
This guide addresses the thermal risks associated with the nucleophilic substitution of the hydroxyl group. The primary safety critical control points (SCCPs) are the accumulation of chlorosulfite intermediates (potential for thermal runaway) and the violent hydrolysis of excess reagent during workup.
Part 1: Troubleshooting & FAQs
Q1: "I started adding thionyl chloride at 0°C, but I see no exotherm. Should I increase the addition rate?"
A: ABSOLUTELY NOT.
Diagnosis: You are likely experiencing an induction period .
Technical Explanation: The reaction between the alcohol and
-
Maintain the reactor at a temperature where the reaction consumes reagent as it is added (often 20-40°C, depending on solvent).
-
Verify reaction initiation (gas bubbles, slight temp rise) after adding 5-10% of the reagent.
-
Do not continue addition until initiation is confirmed.
Q2: "My internal temperature is spiking despite the jacket being at -20°C. Why?"
A: Heat transfer limitation due to precipitation.
Diagnosis: The product, a pyridine derivative, is basic. As HCl is generated, it protonates the pyridine nitrogen, forming the hydrochloride salt . This salt often precipitates, creating a thick slurry.
Impact: The slurry fouls the reactor walls and impeller, drastically reducing the heat transfer coefficient (
-
Solvent Choice: Switch to a solvent that solubilizes the salt (e.g., Chloroform or DCM, though DCM has a low boiling point which limits thermal headroom). Alternatively, use Toluene with a phase-transfer catalyst if applicable, though solubility remains an issue.
-
Dilution: Increase solvent volume (Minimum 10-15 volumes relative to substrate) to maintain a stirrable slurry.
-
Base Scavenger: Consider adding a stoichiometric amount of a heterogeneous base (like solid
or a tertiary amine scavenger) to neutralize HCl, preventing the "sticky" pyridine-HCl salt formation, although this changes the impurity profile.
Q3: "During the quench, the mixture foamed over and the temperature jumped 40°C. What happened?"
A: Uncontrolled hydrolysis of excess Thionyl Chloride.
Diagnosis: You likely had a significant excess of
-
Distillation: If possible, distill off excess
(and solvent) under vacuum before quenching. -
Inverse Quench: Do not add water to the reaction mixture. Slowly add the reaction mixture to a large volume of ice-water (pot-to-quench transfer). This ensures the "hot" species is always the limiting reagent, dissipating heat into the large thermal mass of the water.
Part 2: Standard Operating Procedure (SOP)
Objective: Safe conversion of 2-chloro-4,6-dimethyl-3-pyridinemethanol to 2-chloro-3-(chloromethyl)-4,6-dimethylpyridine.
Reagents:
-
Substrate: 2-chloro-4,6-dimethyl-3-pyridinemethanol (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (1.2 - 1.5 equiv) -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Protocol:
-
Setup:
-
Equip reactor with mechanical stirring (high torque), internal temperature probe, reflux condenser, and a gas scrubber (NaOH trap) for
. -
Ensure system is under inert atmosphere (
).
-
-
Dissolution:
-
Charge Substrate and Solvent (10 vol). Cool to 0–5°C.
-
-
Controlled Addition (The Critical Step):
-
Charge
to a dropping funnel. -
Add
dropwise. Monitor Temperature. -
Control Point: Maintain internal T < 10°C. If T rises sharply, stop addition and allow heat to dissipate.
-
Observation: Watch for steady gas evolution. If gas stops but addition continues, STOP . You are accumulating reagent. Warm slightly to re-initiate.
-
-
Reaction & Aging:
-
After addition, allow the mixture to warm to Room Temperature (20–25°C) over 2 hours.
-
Optional: If conversion is incomplete (check via HPLC/TLC), heat to reflux (40°C for DCM) carefully. Warning: Ensure condenser is active; gas evolution will increase.
-
-
Workup (Inverse Quench):
-
Prepare a separate vessel with Ice/Water (20 vol) and saturated
(optional, for neutralization). -
Transfer the reaction mixture slowly into the quench vessel with vigorous stirring.
-
Maintain quench pot T < 20°C.
-
Part 3: Mechanism & Process Safety Visualization
Figure 1: Reaction Mechanism & Thermal Events
This diagram illustrates the pathway from alcohol to chloride, highlighting where heat and gas are generated.
Caption: Step 2 (Decomposition) is the primary thermal risk. Accumulation of the Chlorosulfite intermediate during cold addition can lead to a runaway reaction upon warming.
Figure 2: Process Flow & Safety Interlocks
A flowchart for the operational execution, emphasizing "Stop/Go" decision points.
Caption: Operational workflow emphasizing the "Induction Period" check. If gas evolution is not observed early, addition must be paused to prevent reagent accumulation.
References
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 5: Reagents - Discusses
safety and induction periods). - Cardillo, P. (2001). Chemical Safety: Reaction Runaway and Induction Periods. Journal of Loss Prevention in the Process Industries.
-
Carex Canada. (2025). Drinking Water Chlorination: Risks and Byproducts. (Context on chlorination hazards, though focused on water, the chemistry of byproduct formation is relevant).
-
National Institutes of Health (NIH). (2025). 2-Chloro-3-pyridinemethanol Compound Summary. PubChem.
- Org. Process Res. Dev. (General Literature). Safety of Thionyl Chloride Reactions with Alcohols. (Standard industry reference for calorimetry).
(Note: Specific calorimetric data for 2-chloro-4,6-dimethyl-3-pyridinemethanol is proprietary/unavailable in open literature; protocols above are derived from First Principles of Pyridine/Benzyl Alcohol chlorination safety.)
stabilizing 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine for long-term storage
This technical guide addresses the stabilization and storage of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine (referred to herein as CCMDP ).
This compound presents a classic "suicide substrate" profile: it contains both a nucleophile (the pyridine nitrogen) and a potent electrophile (the chloromethyl group) within the same molecule. Without rigorous environmental control, it will undergo self-destruction via intermolecular quaternization.
Quick Status Check
-
Compound: this compound
-
CAS: 86604-75-3 (analogous/related structures often share this handling profile)[1]
-
Critical Risk: Self-Alkylation (Polymerization) & Hydrolysis.
-
Ideal State: White to off-white crystalline solid (or clear oil, depending on purity/temperature).
-
Danger Sign: Turning pink/red/brown or fuming (HCl release).
Module 1: The Degradation Matrix (Mechanistic Insight)
To stabilize CCMDP, you must understand why it degrades. It is not simply "going bad"; it is reacting with itself and its environment.
The "Suicide" Reaction (Self-Quaternization)
Even in the absence of air or water, CCMDP is thermodynamically predisposed to polymerize. The nitrogen of one molecule attacks the chloromethyl group of another.
-
The 2-Chloro Factor: The chlorine at the 2-position is electron-withdrawing, which reduces the nucleophilicity of the ring nitrogen. This makes CCMDP more stable than simple picolyl chlorides, but it does not stop the reaction—it only slows it down.
-
Kinetics: This is a second-order reaction . The rate depends on the square of the concentration.
-
Implication: Storing it as a neat oil/solid (high concentration) is riskier than storing it as a dilute solution.
-
The Moisture Trigger (Hydrolysis)
The chloromethyl group is a benzylic-like halide. Upon contact with atmospheric moisture:
-
Hydrolysis: Converts to the alcohol (2-chloro-3-(hydroxymethyl)-4,6-dimethylpyridine).
-
Acid Release: Generates Hydrogen Chloride (HCl).
-
Autocatalysis: The released HCl can protonate the pyridine ring (if basic enough) or catalyze further decomposition of the chloromethyl moiety.
Figure 1: The dual degradation pathways of CCMDP. Note that self-reaction leads to irreversible colored solids.
Module 2: Storage Protocols (The "Gold Standard")
Do not store this compound on a shelf at room temperature. Follow this hierarchy of stability.
Protocol A: Long-Term Storage (>1 Month)
-
Form: Solid (if possible) or concentrated solution in non-nucleophilic solvent.
-
Temperature: -20°C (Freezer) .
-
Atmosphere: Argon or Nitrogen overlay is mandatory .
-
Container: Amber glass (light protection) with a Teflon-lined screw cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant (Drierite/Silica).
Protocol B: Solution Storage (Recommended for Oils)
If your CCMDP is an oil (common for free bases), neat storage maximizes self-polymerization rates.
-
Strategy: Dilute to <0.5 M in a non-polar, non-nucleophilic solvent.
-
Recommended Solvents: Toluene, Dichloromethane (DCM), or Hexanes (anhydrous).
-
Forbidden Solvents: Alcohols (Methanol/Ethanol), Water, DMSO, DMF (these can promote substitution or are hygroscopic).
Protocol C: The "Salt" Strategy
If you have the Free Base , convert it to the Hydrochloride Salt immediately if you intend to store it for >3 months.
-
Why: Protonating the pyridine nitrogen kills its nucleophilicity, effectively shutting down the self-alkylation pathway.
-
How: Bubble dry HCl gas through a solution of CCMDP in ether/DCM. Filter the precipitate.
Module 3: Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Sample turns pink/red | Early-stage polymerization. Trace quaternary salts are forming (halochromic effect). | Purify immediately. Dissolve in DCM, wash with cold NaHCO₃ (aq), dry over MgSO₄, and re-concentrate. Use immediately. |
| Sample turns dark brown/black tar | Advanced polymerization. Significant formation of ionic polymers. | Irreversible. The material is likely >50% degraded. Discard. |
| White fumes upon opening | Hydrolysis. HCl gas is escaping due to moisture ingress. | Rescue possible. Dissolve in DCM, wash with base to remove HCl, dry thoroughly, and assess purity by NMR. |
| Insoluble white precipitate in solvent | Dimer formation. The quaternary ammonium salt is often less soluble than the free base. | Filter it out. The solid is the impurity. The filtrate contains the remaining active CCMDP. |
Module 4: Decision Support (FAQs)
Q: Can I store CCMDP in the fridge (4°C)? A: Only for short durations (<2 weeks). For anything longer, the kinetic rate of self-alkylation at 4°C is still significant enough to lower purity by 5-10%. Use -20°C.
Q: I need to dry my solvent. Can I use molecular sieves with CCMDP? A: Use with caution. Basic molecular sieves can trigger polymerization. Use neutral or acidic activated sieves, or better yet, dry the solvent before adding the CCMDP.
Q: How do I check purity without degrading it further? A:
-
NMR: Run in CDCl₃ (neutralized with basic alumina) or C₆D₆ (Benzene-d6). Avoid DMSO-d6 as it can cause reaction or heating.
-
TLC: Use a non-polar eluent (Hexane/EtOAc). The polymer/dimer will stay at the baseline (Rf = 0).
Q: Is the 2-Chloro group stable? A: Generally, yes. It is much harder to displace than the chloromethyl chloride. However, strong nucleophiles (thiols, alkoxides) will displace the chloromethyl chloride first, then potentially the ring chloride under forcing conditions.
Module 5: Workflow Visualization
Use this decision tree to determine the optimal handling path for your specific batch.
Figure 2: Decision matrix for processing and storing incoming CCMDP batches.
References
-
Apollo Scientific. (2023). Safety Data Sheet: 3-(Chloromethyl)pyridine hydrochloride. Retrieved from 2
-
TCI Chemicals. (2023). Product Specification: 3-(Chloromethyl)pyridine Hydrochloride. Retrieved from
-
BenchChem. (2025). Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Retrieved from 3[3]
-
Fisher Scientific. (2025). Safety Data Sheet: 4-(Chloromethyl)pyridinium chloride. Retrieved from 4
Sources
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine: Interpreting ¹H NMR Spectra and Exploring Alternative Analytical Techniques
For the modern researcher in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science. We will delve into the interpretation of its proton NMR spectrum, predict chemical shifts and coupling patterns based on established principles, and compare this powerful technique with alternative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
The Central Role of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it an indispensable tool for chemists. For a molecule like this compound, ¹H NMR offers a window into the precise arrangement of its constituent protons, allowing for a confident assignment of its structure.
Predicted ¹H NMR Spectrum of this compound
Figure 1. Structure of this compound.
Based on the substituent effects observed in related pyridine derivatives, we can predict the approximate chemical shifts (δ) and multiplicities for each proton signal:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| H-5 | 7.0 - 7.3 | Singlet (s) | This is the only aromatic proton on the ring. Its chemical shift is influenced by the electron-withdrawing chloro group at position 2 and the methyl groups at positions 4 and 6. The lack of adjacent protons results in a singlet. |
| -CH₂Cl | 4.6 - 4.9 | Singlet (s) | The methylene protons are adjacent to an electron-withdrawing chlorine atom and the aromatic ring, which deshields them, shifting their signal downfield. They will appear as a sharp singlet as there are no neighboring protons to couple with. |
| 4-CH₃ | 2.4 - 2.6 | Singlet (s) | The methyl group at position 4 is attached to the pyridine ring. Its signal is expected in the typical range for aryl methyl groups. It will be a singlet due to the absence of adjacent protons. |
| 6-CH₃ | 2.5 - 2.7 | Singlet (s) | The methyl group at position 6 is deshielded by the adjacent nitrogen atom and the chloro group at position 2, likely causing a slight downfield shift compared to the 4-CH₃ group. It will also appear as a singlet. |
Table 1. Predicted ¹H NMR Spectral Data for this compound.
The interpretation of this predicted spectrum relies on fundamental principles of NMR spectroscopy, including the influence of electronegative substituents and the effect of aromatic ring currents. The chloro and chloromethyl groups are electron-withdrawing, leading to a deshielding effect on nearby protons and causing their signals to appear at higher chemical shifts (downfield). Conversely, methyl groups are weakly electron-donating, which can cause slight shielding.
A Comparative Analysis: Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques. Here, we compare the utility of ¹H NMR with GC-MS and HPLC for the analysis of this compound.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed structural information, including proton environments, connectivity, and stereochemistry. | Non-destructive, provides unambiguous structural data, quantitative analysis is possible. | Lower sensitivity compared to MS, complex spectra can be challenging to interpret, requires pure samples for best results. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-to-charge ratio determination, providing molecular weight and fragmentation patterns. | High sensitivity and selectivity, excellent for identifying and quantifying volatile compounds in complex mixtures. | Requires the analyte to be volatile and thermally stable, provides limited structural information compared to NMR. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid phase, often coupled with UV or MS detection. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones, excellent for purification and quantification.[1] | Provides less structural information than NMR or MS, resolution can be matrix-dependent. |
Table 2. Comparison of Analytical Techniques for the Characterization of this compound.
Experimental Protocols
¹H NMR Spectroscopy Protocol:
A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to obtain a clean spectrum for analysis.
Figure 2. A simplified workflow for ¹H NMR analysis.
GC-MS Protocol:
A general procedure for GC-MS analysis would be:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.
-
Detection (MS): As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.
-
Data Analysis: The resulting mass spectrum provides information about the molecular weight and fragmentation pattern, which can be used to identify the compound.
HPLC Protocol:
A typical HPLC analysis would follow these steps:
-
Sample Preparation: Dissolve the sample in a suitable solvent that is compatible with the mobile phase.
-
Injection: Inject a defined volume of the sample onto the HPLC column.
-
Separation: A high-pressure pump forces a solvent mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase). The separation is based on the compound's differential partitioning between the mobile and stationary phases.
-
Detection: As the separated compounds elute from the column, they pass through a detector (e.g., UV-Vis, MS), which generates a signal proportional to the concentration of the analyte.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to the different components of the sample. The retention time is used for identification, and the peak area is used for quantification.[1]
Conclusion: An Integrated Approach to Structural Verification
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
Sources
Comparative Guide: Deoxychlorination Agents for Chloromethyl Pyridine Synthesis
Executive Summary
The synthesis of chloromethyl pyridines (picolyl chlorides) from hydroxymethyl pyridines (pyridylcarbinols) is a pivotal transformation in the production of pharmaceutical intermediates and agrochemicals (e.g., neonicotinoids). While the transformation appears trivial—converting an alcohol to an alkyl halide—the basicity of the pyridine ring and the high reactivity of the product introduce unique stability challenges.
This guide compares the three dominant chlorination strategies:
-
Thionyl Chloride (
): The industrial standard for robust substrates. -
Mesyl Chloride (
) / LiCl: The mild, non-gaseous alternative for acid-sensitive scaffolds. -
Appel Reaction (
): The neutral condition route for highly labile substrates.
Key Takeaway: While Thionyl Chloride offers the highest atom economy and scalability, it requires rigorous control of pH during workup to prevent polymerization. The Mesyl Chloride route is superior for late-stage functionalization where acidic conditions must be avoided.
Critical Stability Warning: The "Free Base" Trap
Before evaluating reagents, the researcher must understand the inherent instability of chloromethyl pyridines.
The Hazard: Unlike benzyl chlorides, chloromethyl pyridines possess a nucleophilic nitrogen atom within the same molecule. As a free base, the pyridine nitrogen of one molecule attacks the electrophilic methylene carbon of another.
The Result: Rapid, exothermic self-alkylation forming insoluble polypyridinium tars (black polymers).
The Solution: Always isolate and store these compounds as their Hydrochloride Salts (
Visualization: The Self-Alkylation Failure Mode
Figure 1: The kinetic instability of the free base necessitates storage as a salt.
Comparative Analysis of Chlorination Agents
Agent A: Thionyl Chloride ( )
Status: The Industrial Workhorse
Mechanism:
Reaction proceeds via an alkyl chlorosulfite intermediate.[1] In the absence of base, it follows an
Protocol (Standard Scale: 10-50g):
-
Setup: Flame-dried flask, inert atmosphere (
). -
Dissolution: Dissolve hydroxymethyl pyridine (1.0 eq) in DCM or Toluene.
-
Addition: Cool to 0°C. Add
(1.2 – 1.5 eq) dropwise. (Caution: Gas evolution). -
Reaction: Allow to warm to RT, then reflux for 1-2 hours.
-
Workup (Critical):
-
Option A (Salt Isolation - Recommended): Cool to 0°C. The product often precipitates as the HCl salt. Filter and wash with cold ether.
-
Option B (Free Base - Risky): Quench with sat.
. Extract rapidly into DCM. Use immediately.
-
Performance Profile:
-
Yield: High (90-98% as HCl salt).
-
Purity: Excellent (byproducts are gases).
-
Pros: Low cost, simple workup (filtration), scalable.
-
Cons: Highly acidic, incompatible with acid-labile protecting groups (Boc, acetals).
Agent B: Methanesulfonyl Chloride ( ) / LiCl
Status: The "Soft" Alternative
Mechanism:
The alcohol is converted to a mesylate (good leaving group) using
Protocol:
-
Setup: Dissolve alcohol (1.0 eq) and
(1.5 eq) in dry THF or DCM at 0°C. -
Activation: Add
(1.1 eq) dropwise. Stir 30 min to form mesylate. -
Displacement: Add
(3.0 eq) dissolved in DMF or solid (if using acetone). Stir at RT or mild heat (40°C). -
Workup: Aqueous wash to remove salts/DMF. Isolate organic layer.[3] Treat with HCl/Dioxane to precipitate the pyridine salt.
Performance Profile:
-
Yield: Moderate to High (80-90%).
-
Purity: Good, but requires removal of sulfonate byproducts.
-
Pros: No acidic gas evolution, compatible with acid-sensitive groups during reaction (acid is only introduced at the end for salt formation).
-
Cons: Lower atom economy (sulfonic acid waste), difficult to remove DMF if used.
Agent C: Appel Reaction ( or )
Status: The Neutral Specialist
Mechanism:
Triphenylphosphine abstracts the oxygen, forming an oxophosphonium intermediate. The halide (from
Protocol:
-
Setup: Dissolve alcohol (1.0 eq) and
(1.2 eq) in DCM. -
Addition: Add
(excess) or Hexachloroacetone (safer alternative) at 0°C. -
Reaction: Stir at RT until TLC shows consumption.
-
Workup: The major challenge is removing Triphenylphosphine oxide (
). Requires trituration with hexanes or careful chromatography.
Performance Profile:
-
Yield: Moderate (70-85%).
-
Purity: Often compromised by
contamination. -
Pros: Neutral pH, very mild, tolerates almost all functional groups.
-
Cons: Poor Atom Economy (generates massive stoichiometric waste),
is restricted/toxic, difficult purification.
Decision Matrix & Data Summary
Experimental Comparison Table
| Feature | Thionyl Chloride ( | MsCl / LiCl | Appel ( |
| Primary Use Case | Bulk synthesis, stable substrates | Late-stage, acid-sensitive groups | Highly labile/complex substrates |
| Reaction pH | Highly Acidic ( | Basic | Neutral |
| Atom Economy | High (Byproducts are gases) | Medium (Sulfonate waste) | Very Low ( |
| Yield (Typical) | 92 - 98% | 80 - 90% | 70 - 85% |
| Purification | Precipitation (Filtration) | Extraction + Wash | Chromatography/Trituration |
| Safety Hazard | Corrosive gas ( | Toxic ( | Toxic ( |
Selection Logic
Figure 2: Logical flow for selecting the appropriate chlorination agent based on substrate constraints.
References
-
ResearchGate. Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. [Link]
-
Organic Chemistry Portal. Appel Reaction: Mechanism and Procedures. [Link]
Sources
A Comparative Guide to Quality Control Standards for 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the quality of chemical intermediates is a critical determinant of the final product's purity, safety, and efficacy. This guide provides an in-depth technical comparison of quality control standards for 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine, a key intermediate in the production of various pharmaceuticals. We will explore the essential quality attributes, analytical methodologies for their assessment, and a comparative analysis with a potential alternative intermediate, supported by experimental data and established regulatory frameworks.
The Imperative of Stringent Quality Control for Pharmaceutical Intermediates
Pharmaceutical intermediates are the building blocks of APIs. As such, their quality directly impacts the entire downstream manufacturing process. A well-defined and rigorously controlled intermediate ensures batch-to-batch consistency, minimizes the formation of impurities, and ultimately contributes to the safety and reliability of the final drug product. The International Council for Harmonisation (ICH) provides a comprehensive framework of guidelines, including ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and Q11 (Development and Manufacture of Drug Substances), that emphasize the importance of controlling the quality of starting materials and intermediates.[1]
Quality Control Parameters for this compound
A robust quality control strategy for this compound encompasses a series of tests to ensure its identity, purity, and overall quality. The following table outlines the critical quality attributes and their corresponding analytical methods and acceptance criteria, based on industry best practices and regulatory expectations.
Table 1: Quality Control Specifications for this compound
| Parameter | Analytical Method | Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | White to off-white crystalline solid | Ensures consistency and flags potential gross contamination. |
| Identification | 1H NMR Spectroscopy | The spectrum should be consistent with the structure of this compound. | Confirms the chemical identity of the intermediate. |
| Assay | HPLC with UV detection | ≥ 98.0% | Determines the potency and the amount of the desired compound. |
| Purity (by HPLC) | HPLC with UV detection | Reportable impurities ≤ 0.10%, Total impurities ≤ 1.0% | Quantifies the level of impurities, which can affect the purity of the final API. |
| Related Substances | HPLC-MS | Identification and control of specific process-related and degradation impurities. | Ensures that potentially harmful impurities are identified and controlled within acceptable limits. |
| Residual Solvents | Headspace GC-MS | Meets ICH Q3C limits | Controls the presence of organic volatile impurities that may be toxic.[1][2][3] |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Excess water can affect the stability and reactivity of the intermediate. |
| Sulphated Ash | Gravimetric Analysis | ≤ 0.1% | Measures the amount of inorganic impurities. |
Experimental Protocols for Key Analyses
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
This method is crucial for determining the amount of this compound and for separating and quantifying any related impurities.[4][5]
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and 0.01M Phosphate Buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a standard solution of known concentration.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The assay and purity are calculated by comparing the peak areas of the analyte in the sample and standard chromatograms.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This technique is essential for identifying and quantifying volatile organic compounds that may be present from the synthesis process.[1][2][6]
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a mass spectrometer detector.
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm or equivalent
-
Carrier Gas: Helium
-
Injector Temperature: 200 °C
-
Oven Temperature Program: Initial temperature of 40 °C held for 5 minutes, then ramped to 240 °C at 10 °C/min, and held for 5 minutes.
-
Detector Temperature: 250 °C
Procedure:
-
Standard Preparation: Prepare a standard solution containing known concentrations of the expected residual solvents in a suitable solvent (e.g., dimethyl sulfoxide).
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add the appropriate solvent.
-
Analysis: The vials are heated and the headspace gas is injected into the GC-MS system.
-
Identification and Quantification: Solvents are identified by their retention time and mass spectrum, and quantified against the standard.
Comparative Analysis: this compound vs. an Alternative Intermediate
In the synthesis of certain APIs, alternative intermediates can sometimes be employed. A potential alternative to this compound in some synthetic routes is 2,3-Lutidine (2,3-dimethylpyridine).[7][8] The choice between these intermediates depends on several factors, including the specific synthetic pathway, cost, availability, and the resulting impurity profile of the API.
Table 2: Comparison of this compound and 2,3-Lutidine
| Feature | This compound | 2,3-Lutidine |
| Structure | ||
| Molecular Formula | C8H9Cl2N | C7H9N |
| Molecular Weight | 186.07 g/mol | 107.15 g/mol |
| Typical Purity | ≥ 98.0% | ≥ 99% |
| Key Synthetic Advantages | Activated chloromethyl group allows for direct nucleophilic substitution. Can lead to more convergent synthetic routes. | Readily available and relatively inexpensive starting material. |
| Key Synthetic Disadvantages | Multi-step synthesis can be complex and may introduce more impurities. Potential for genotoxic impurities. | Requires functionalization of the methyl groups, which can lead to multiple steps and potential regioselectivity issues. |
| Typical Impurities | Starting materials, over-chlorinated byproducts, positional isomers. | Unreacted starting materials, oxidation products, other lutidine isomers. |
| Safety Profile | Corrosive and may cause skin and eye damage.[9] | Flammable liquid and harmful if swallowed. |
Causality Behind Experimental Choices
The selection of analytical methods is driven by the chemical properties of the intermediate and the potential impurities. HPLC is the method of choice for non-volatile, thermally stable compounds like this compound and its related substances. The use of a C18 column provides good separation for a wide range of polar and non-polar compounds. A gradient elution is often employed to ensure the separation of impurities with different polarities.
For volatile impurities, such as residual solvents, headspace GC-MS is the gold standard. The headspace technique minimizes matrix effects from the non-volatile intermediate, while the mass spectrometer provides definitive identification of the solvents.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the quality control data, all analytical methods must be validated according to ICH Q2(R1) guidelines. Method validation demonstrates that the analytical procedure is suitable for its intended purpose and provides reliable results. Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.
Visualizing the Workflow
Experimental Workflow for Purity Validation
Caption: Experimental workflow for purity validation by HPLC.
Impurity Formation Pathway
Caption: Potential impurity formation pathways for this compound.
Conclusion
The quality control of pharmaceutical intermediates like this compound is a multi-faceted process that relies on a thorough understanding of the synthetic process, potential impurities, and robust analytical methodologies. By implementing a comprehensive quality control strategy based on international guidelines, manufacturers can ensure the consistency and reliability of their intermediates, which is paramount for the production of safe and effective medicines. The choice between different intermediates should be based on a holistic evaluation of synthetic efficiency, impurity profiles, and economic viability.
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
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LCGC International. (2022, April 15). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-3-(chloromethyl)pyridine. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Retrieved from [Link]
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Abd-Ella, A. A. (2021, August 4). A concise review on some synthetic routes and applications of pyridine scaffold compounds. ResearchGate. Retrieved from [Link]
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Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]
-
precisionFDA. (n.d.). 2-CHLORO-3-(CHLOROMETHYL)PYRIDINE. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
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European Journal of Medicinal Chemistry. (n.d.). Synthesis and biological evaluation of 2,3,5-trisubstituted pyridine derivatives as p38α MAPK inhibitors. Retrieved from [Link]
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 433-440.
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-
Briti Scientific. (n.d.). Certificate of Analysis: 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Reviewer Guidance: Validation of Chromatographic Methods. Retrieved from [Link]
-
Suzhou Senfeida Chemical Co., Ltd. (n.d.). 2,3-Lutidine. Retrieved from [Link]
- MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 30(17), 3456.
-
Molecules. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Identification of Nimodipine Degradation Products
A Note on Chemical Abstract Service (CAS) Number 42019-78-3: The provided CAS number, 42019-78-3, corresponds to (4-Chlorophenyl)(4-hydroxyphenyl)methanone, a known impurity of the drug fenofibrate.[1][2][3][4][5] As this compound is itself an impurity, the focus of this guide has been shifted to a more relevant and extensively studied topic: the degradation of the widely used pharmaceutical agent, nimodipine. Nimodipine is a dihydropyridine calcium channel blocker that is particularly susceptible to degradation under various stress conditions, making it an excellent case study for researchers, scientists, and drug development professionals.[6][7][8][9][10][11][12]
This guide provides an in-depth, technically-focused comparison of spectroscopic methods for the identification and characterization of nimodipine's degradation products. It is designed to offer practical, field-proven insights into experimental design and data interpretation.
Understanding Nimodipine's Instability: Key Degradation Pathways
Nimodipine is a 1,4-dihydropyridine derivative that is known to be unstable under certain conditions, primarily hydrolysis and photolysis.[7][10] Understanding these degradation pathways is critical for selecting the appropriate analytical techniques and for developing stable pharmaceutical formulations.
Hydrolytic Degradation (Acidic and Alkaline): Nimodipine is susceptible to both acid and base-catalyzed hydrolysis.[6][9][10] Under acidic conditions, the ester groups of nimodipine can be hydrolyzed.[6][13] Alkaline conditions also promote the hydrolysis of the ester functionalities, leading to the formation of corresponding carboxylic acid derivatives.[6]
Photodegradation: Exposure to light, particularly UV light, is a major cause of nimodipine degradation.[8][10] The primary photodegradation pathway involves the oxidation of the 1,4-dihydropyridine ring to a pyridine ring, forming a major impurity often referred to as oxidized nimodipine (OX-NM).[8][14]
Interestingly, studies have shown that nimodipine is relatively stable under thermal and oxidative stress conditions.[6][7][10][11]
A Comparative Analysis of Spectroscopic Techniques for Degradation Product Identification
The identification and quantification of nimodipine's degradation products necessitate a multi-faceted analytical approach. A combination of chromatographic separation and spectroscopic detection is typically employed.
| Technique | Principle | Strengths | Limitations | Primary Application in Nimodipine Analysis |
| HPLC-UV | Separates compounds based on their affinity for a stationary phase, with detection via UV absorbance. | Robust, reproducible, and widely available for quantification.[15][16] | Limited structural information; co-elution can be a challenge. | Routine quality control, stability testing, and quantification of known degradation products.[6][10] |
| LC-MS/MS | Combines the separation power of HPLC with the mass-resolving capability of mass spectrometry for structural elucidation. | Highly sensitive and specific; provides molecular weight and fragmentation data for structural identification.[6][17][18][19] | More complex instrumentation and data analysis compared to HPLC-UV. | Identification of unknown degradation products and confirmation of proposed structures.[6][9] |
| NMR Spectroscopy | Provides detailed information about the chemical structure of molecules based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation of isolated degradation products.[6][20] | Requires relatively pure samples and larger sample quantities. | Definitive structural confirmation of key degradation products.[6] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information about functional groups. | Rapid and non-destructive; useful for identifying changes in functional groups during degradation.[6][9] | Provides general structural information rather than a complete structure. | Preliminary characterization of degradation products and monitoring of functional group changes.[6] |
Experimental Protocols: A Practical Guide to Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following protocols are illustrative examples for nimodipine.
General Sample Preparation for Forced Degradation
A stock solution of nimodipine (e.g., 500 µg/mL) should be prepared in a suitable solvent like methanol or acetonitrile.[10] Aliquots of this stock solution are then subjected to various stress conditions.
Acid and Alkaline Hydrolysis
-
Acid Hydrolysis: Mix the nimodipine stock solution with an equal volume of a strong acid (e.g., 5 M HCl) and heat at a controlled temperature (e.g., 90°C).[10][12] Collect samples at various time points.
-
Alkaline Hydrolysis: Mix the nimodipine stock solution with an equal volume of a strong base (e.g., 0.1 M NaOH) and heat at a controlled temperature (e.g., 90°C).[10][12] Collect samples at various time points.
Photodegradation
-
Expose a solution of nimodipine in a quartz cell to a UV lamp (e.g., 254 nm) in a photostability chamber.[10] A solution kept in the dark serves as a control. Collect samples at various time points.
Sample Analysis Workflow
The following diagram illustrates a typical workflow for the analysis of forced degradation samples.
Caption: Workflow for forced degradation studies and subsequent analysis.
Spectroscopic Data Interpretation: Identifying Key Degradation Products
HPLC-UV Analysis
A typical reversed-phase HPLC method for nimodipine and its degradation products would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and water.[10][12] UV detection is commonly performed at 235 nm, where both nimodipine and its degradation products exhibit absorbance.[6][10]
LC-MS/MS for Structural Elucidation
LC-MS/MS is instrumental in proposing the structures of unknown degradation products. For instance, in the case of acidic hydrolysis, a degradation product with a specific mass-to-charge ratio (m/z) can be observed, and its fragmentation pattern can provide clues about the structural changes.[6]
NMR and FTIR for Definitive Identification
Once a degradation product is isolated, 1H NMR and 13C NMR spectroscopy can provide definitive structural information.[6] For example, the disappearance of signals corresponding to the ester groups and the appearance of signals corresponding to carboxylic acid protons would confirm hydrolysis. FTIR spectroscopy can corroborate these findings by showing the appearance of a broad O-H stretch characteristic of a carboxylic acid.[6][9]
Comparative Data Summary
The following table summarizes the key degradation products of nimodipine identified under different stress conditions and the primary spectroscopic techniques used for their characterization.
| Stress Condition | Major Degradation Product(s) | Primary Identification Techniques | Key Spectroscopic Observations |
| Acid Hydrolysis | 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid methyl ester[6] | LC-MS/MS, 1H-NMR, FTIR | Loss of one ester group, confirmed by mass change and NMR signal shifts.[6] |
| Alkaline Hydrolysis | 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid and 5-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[6] | LC-MS/MS, FTIR | Loss of one or both ester groups, identified by mass spectrometry.[6] |
| Photodegradation | Pyridine derivative (oxidized nimodipine)[8] | HPLC-UV, Gas Chromatography | Formation of the aromatic pyridine ring, leading to a shift in UV absorption and retention time.[8] |
Conclusion: An Integrated Approach for Reliable Identification
The successful spectroscopic identification of nimodipine's degradation products relies on a synergistic approach that combines forced degradation studies with a suite of complementary analytical techniques. While HPLC-UV is the workhorse for routine analysis and quantification, LC-MS/MS is indispensable for the initial identification of unknown degradants. For unambiguous structural confirmation of key impurities, isolation followed by NMR and FTIR analysis is the gold standard. This comprehensive analytical strategy ensures the development of robust, stability-indicating methods, which are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
-
Mohamed, A. A. E. (n.d.). Synthesis, Isolation and Characterization of three acid and alkaline hydrolytic products of Nimodipine and Development of a valid RP-HPLC method for simultaneous determination of Nimodipine and Citicoline sodium in the presence of Nimodipine degradation products in Bulk and Tablets. BrJAC. [Link]
-
Slideshare. (n.d.). Degradation of nimodipine and stability indicating method. [Link]
-
SciSpace. (n.d.). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Isolation and Characterization of three acid and alkaline hydrolytic products of Nimodipine and Development of a valid RP-HPLC method for simultaneous determination of Nimodipine and Citicoline sodium in the presence of Nimodipine degradation products in Bulk and Tablets. [Link]
-
Riekes, M. K., Rauber, G. S., Kuminek, G., Tagliari, M. P., Cardoso, S. G., & Stulzer, H. K. (2012). Determination of Nimodipine in the Presence of its Degradation Products and Overall Kinetics through a Stability-Indicating LC Method. Journal of Chromatographic Science, 51(6), 511–516. [Link]
-
Semantic Scholar. (n.d.). Determination of nimodipine in the presence of its degradation products and overall kinetics through a stability-indicating LC method. [Link]
-
Riekes, M. K., Rauber, G. S., Kuminek, G., Tagliari, M. P., Cardoso, S. G., & Stulzer, H. K. (2013). Determination of Nimodipine in the Presence of its Degradation Products and Overall Kinetics through a Stability-Indicating LC Method. Journal of Chromatographic Science, 51(6), 511-516. [Link]
-
ResearchGate. (n.d.). (PDF) Photodegradation of nimodipine and felodipine in microheterogeneous systems. [Link]
-
ResearchGate. (n.d.). The suggested scheme for nimodipine acid degradation. [Link]
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ResearchGate. (n.d.). Determination of Nimodipine in the Presence of its Degradation Products and Overall Kinetics through a Stability-Indicating LC Method | Request PDF. [Link]
-
ResearchGate. (n.d.). (PDF) Development and Validation of a RP-HPLC Method for Determination of Nimodipine in Sustained Release Tablets. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 42019-78-3| Product Name : Fenofibrate - Impurity A| Chemical Name : (4-Chlorophenyl)(4- hydroxyphenyl)methanone. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of an RP-HPLC-UV Method for Simultaneous Detection of Nimodipine and its Metabolite in Cerebrospinal Fluid of Rat. [Link]
-
ResearchGate. (n.d.). Study on influencing factors of chemical stability of nimodipine polymorphs. [Link]
-
Semantic Scholar. (2022, February 2). Modulating nimodipine crystallinity for enhancing dissolution: development of geriatric-friendly dosage form. [Link]
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National Center for Biotechnology Information. (2017, April 27). Methodological assessment of the reduction of the content of impurities in nimodipine emulsion via the use of 21 amino acid protection. [Link]
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WPRIM. (2023). Structural Identification and Analysis of Degradation Impurities in Nimodipine Oral Solution. Chinese Journal of Modern Applied Pharmacy, (24), 3404-3410. [Link]
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SciELO. (n.d.). Determination of nimodipine in plasma by HPLC-MS/MS and pharmacokinetic application. [Link]
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ResearchGate. (n.d.). MRM chromatograms for nimodipine and the IS resulting from analysis of.... [Link]
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Taylor & Francis Online. (2006, September 23). Polarographic and Spectrophotometric Determination of Nimodipine in Tablets. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Spectrophotometric Method for the Determination of Nimodipine in Pharmaceutical Dosage Forms. [Link]
-
ProQuest. (n.d.). Stability Indicating Method Development and Validation for the Determination of Nymalize (Nimodipine) Raw Material and Its Impurities/Degradent Using Reversed- Phase High Performance Liquid Chromatography. [Link]
-
PubMed. (2016, August 15). Simple and validated UHPLC-MS/MS analysis of nimodipine in plasma and cerebrospinal fluid of patients with subarachnoid haemorrhage. [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Nimodipine in API and Pharmaceutical Dosage Form. [Link]
-
ScienceRise: Pharmaceutical Science. (n.d.). Spectrophotometric determination of nimodipine, nitrendipine, lacidipine in tablets via derivatization with para-dimethylaminobenzaldehyde. [Link]
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International Journal of Drug Delivery Technology. (2020, October 29). Formulation and Evaluation of Nimodipine Nanoparticles Incorporated within Orodispersible Tablets. [Link]
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Assay Validation for Reactive Intermediates: 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine
The following guide details the validation of an optimized assay for 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine , a highly reactive intermediate often encountered in the synthesis of proton pump inhibitors (PPIs) and related pyridine derivatives.
A Comparative Guide to Stability-Indicating Method Development
Executive Summary: The Reactivity Challenge
The accurate quantification of This compound (hereafter referred to as CMP-46 ) in reaction mixtures presents a unique analytical challenge. As a benzylic-like halide on a pyridine ring, CMP-46 is an electrophile susceptible to rapid solvolysis.
Standard reverse-phase HPLC methods—typically employing acidic mobile phases (e.g., 0.1% TFA) and protic organic modifiers (Methanol)—often fail for this class of compounds. The acidic environment catalyzes the hydrolysis of the chloromethyl group to a hydroxymethyl derivative, while methanol can lead to the formation of methyl ethers during the analysis itself.
This guide compares a Standard Generic Method against an Optimized Neutral Method , demonstrating why specific buffering and solvent choices are critical for validating an assay for CMP-46.
Method Comparison: Generic vs. Optimized
The following table summarizes the performance of a standard "screening" method versus the optimized protocol designed for CMP-46.
Table 1: Comparative Performance Metrics
| Feature | Method A: Generic Acidic (Standard) | Method B: Optimized Neutral (Recommended) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (pH ~2.0) | 10 mM Ammonium Acetate (pH 6.5) |
| Mobile Phase B | Methanol | Acetonitrile |
| Column | C18 (Standard Endcapping) | C18 (Base Deactivated / High Carbon Load) |
| Sample Diluent | 50:50 Water:Methanol | 100% Acetonitrile (Dry) |
| Stability (24h) | Fail (>15% degradation observed) | Pass (<1.0% change) |
| Linearity ( | 0.985 (Curvature due to degradation) | >0.999 |
| Main Artifacts | Hydroxymethyl & Methoxymethyl analogs | None detected |
Expert Insight: The failure of Method A is not instrumental but chemical. The chloromethyl group undergoes
orsolvolysis. In Method B, the use of Acetonitrile (aprotic) prevents ether formation, and Ammonium Acetate (pH 6.5) minimizes acid-catalyzed hydrolysis, stabilizing the analyte during the run.
Mechanism of Failure (Visualization)
To understand the necessity of the Optimized Method, we must visualize the degradation pathways active in standard acidic/protic conditions.
Figure 1: Degradation mechanism of chloromethyl pyridines in acidic/protic environments (Method A).
Detailed Experimental Protocol (Method B)
This protocol is validated for specificity, linearity, and accuracy in reaction mixtures containing starting materials and inorganic salts.
Instrumentation & Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent Base-Deactivated Silica (BDS).
-
Column Temp: 25°C (Do not heat; heat accelerates degradation).
-
Autosampler Temp: 4°C (Critical for stability).
-
Detection: UV at 280 nm (Optimized for pyridine ring).
-
Injection Volume: 5 µL.
Mobile Phase Preparation
-
Solvent A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL HPLC-grade water (10 mM). Adjust pH to 6.5 ± 0.1 with dilute Acetic Acid or Ammonia. Filter through 0.22 µm nylon filter.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0.0 min: 80% A / 20% B
-
10.0 min: 20% A / 80% B
-
12.0 min: 20% A / 80% B
-
12.1 min: 80% A / 20% B
-
15.0 min: Stop
-
Sample Preparation (Critical Step)
-
Stock Solution: Weigh 25 mg of CMP-46 standard into a 25 mL volumetric flask. Dissolve and dilute to volume with 100% Acetonitrile . (Conc: 1000 µg/mL).
-
Reaction Mixture Sample: Quench a 1 mL aliquot of the reaction mixture into 10 mL of cold Acetonitrile . Centrifuge to remove inorganic salts.
-
Working Solution: Dilute the supernatant with Mobile Phase A:Acetonitrile (50:50) immediately prior to injection. Note: Minimize time in aqueous buffer.
Validation Data Summary
The following data confirms the reliability of Method B (Optimized) for CMP-46.
Table 2: Linearity & Range
| Concentration (µg/mL) | Mean Area (n=3) | % RSD |
| 10.0 | 15,240 | 0.8% |
| 50.0 | 76,150 | 0.5% |
| 100.0 | 152,400 | 0.3% |
| 200.0 | 305,100 | 0.4% |
| 500.0 | 762,800 | 0.6% |
| Slope | 1525.4 | |
| 0.9998 |
Table 3: Accuracy (Recovery from Reaction Matrix)
Spiked into a simulated reaction matrix containing 2-chloro-4,6-dimethylpyridine (starting material).
| Spike Level | Recovery (%) | Acceptance Criteria |
| 50% | 98.5% | 90-110% |
| 100% | 100.2% | 90-110% |
| 150% | 99.1% | 90-110% |
Analytical Workflow Visualization
This diagram illustrates the self-validating workflow designed to prevent "false degradation" results.
Figure 2: Optimized analytical workflow ensuring analyte stability from sampling to detection.
References
-
Raman, N., Reddy, K. R., et al. (2008).[4] Validated Chromatographic Methods for the Determination of Process Related Toxic Impurities in Pantoprazole Sodium. Chromatographia . 68, 481–484.
- Grounding: Establishes the instability of chloromethyl pyridines in acidic media and the necessity of neutral buffers.
-
Reddy, G. M., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride... by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis . 70, 592-597.[1]
- Grounding: Provides the basis for using Ammonium Acetate buffers to stabilize reactive pyridine intermedi
-
BenchChem. (2025).[5] A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride.
- Grounding: Supports the comparison between HPLC and GC methods for vol
Sources
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- 3. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine
This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine. As a chlorinated pyridine derivative, this compound requires meticulous handling and adherence to specific waste management protocols to mitigate risks to personnel, the environment, and laboratory infrastructure. This guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring a deep understanding of the safety and regulatory landscape.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of this compound is the foundation of its safe management. While specific toxicological data for this exact compound is limited, its structure as a halogenated organic molecule informs a conservative and rigorous approach to handling and disposal. The primary hazards are associated with its reactivity and the potential for harmful exposures and environmental release.
Similar chlorinated pyridine compounds are known to cause significant irritation to the skin, eyes, and respiratory system.[1][2][3] Some are classified as harmful if swallowed and may cause allergic skin reactions.[2][4] Furthermore, halogenated organic compounds can be very toxic to aquatic life with long-lasting effects.[2][4] Therefore, all disposal procedures are designed to prevent any uncontrolled release into the environment.[2][4]
Table 1: Chemical Properties and Hazard Summary
| Property | Value / Classification | Rationale & Implications |
| Chemical Formula | C₈H₉Cl₂N | The presence of two chlorine atoms classifies this as a halogenated organic compound, dictating the required disposal pathway (e.g., high-temperature incineration). |
| Physical State | Solid (based on similar compounds) | As a solid, the primary exposure risks during handling are inhalation of dust and skin/eye contact.[1] Procedures must minimize dust generation. |
| GHS Hazard Statements | Presumed based on analogs: H302: Harmful if swallowed[2] H315: Causes skin irritation[1][3] H317: May cause an allergic skin reaction[2][4] H318/H319: Causes serious eye damage/irritation[1][3][4] H335: May cause respiratory irritation[1][5] H410/H411: Very toxic/Toxic to aquatic life with long lasting effects[2][4] | These classifications mandate the use of comprehensive Personal Protective Equipment (PPE) and containment measures to prevent any contact or release. Environmental release must be strictly avoided.[2] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, mild steel.[6][7][8][9] | Waste must be segregated from these materials to prevent potentially violent reactions, degradation of containers, or the release of toxic gases like hydrogen chloride.[6] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable when handling this compound in any form, including as a waste product. The goal is to create a complete barrier between the researcher and the chemical.
-
Hand Protection : Wear chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but for extended handling or spill cleanup, heavier-duty gloves such as neoprene or butyl rubber are recommended.[10] Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with hazardous waste procedures.[11]
-
Eye and Face Protection : Use tightly fitting chemical safety goggles.[10] A full-face shield should be worn over the goggles whenever there is a risk of splashes or dust generation.[12][13]
-
Body Protection : A fully buttoned, long-sleeved lab coat is the minimum requirement. For larger quantities or spill cleanup, a chemical-resistant apron or a Tyvek suit is necessary to protect against contamination of personal clothing.[14]
-
Respiratory Protection : All handling of the solid compound or its waste should be conducted in a certified chemical fume hood to control dust and potential vapors. If a fume hood is not available or if dust generation is unavoidable during cleanup, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[14][15]
Spill Management Protocol
Immediate and correct response to a spill is critical to preventing exposure and environmental contamination.
Spill Response Decision Workflow
Caption: Cradle-to-grave workflow for hazardous chemical waste.
Protocol for Waste Management:
-
Waste Characterization and Segregation :
-
This compound must be classified as a halogenated organic hazardous waste .
-
Crucially, it must be segregated from non-halogenated waste streams. [16][17]Co-mingling increases disposal costs and complexity, as halogenated waste requires specific treatment.
-
Do not mix this solid waste with liquid waste streams.
-
-
Containerization :
-
Labeling :
-
As soon as the first particle of waste is added, the container must be labeled. [18] * The label must clearly state "HAZARDOUS WASTE".
-
List all chemical constituents by their full name, including "this compound".
-
Indicate the relevant hazards (e.g., Toxic, Irritant, Environmental Hazard).
-
-
Accumulation :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The storage area must be secure, well-ventilated, and away from incompatible materials. [7]
-
-
Final Disposal Method :
-
The required and accepted method for destroying chlorinated organic compounds is high-temperature incineration . [4][19] * This process must be carried out at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
Causality : Due to the presence of chlorine, incineration must occur at temperatures of at least 1100°C . [20][21][22]This extreme temperature is necessary to ensure the complete destruction of the chlorinated pyridine ring and to prevent the formation of highly toxic and persistent byproducts, such as polychlorinated dibenzodioxins and dibenzofurans (PCDD/PCDF). [23]The process also typically involves scrubbers to neutralize the resulting hydrogen chloride (HCl) gas. [24]
-
-
Documentation and Transport :
-
Waste must be collected by a certified hazardous waste vendor. A hazardous waste manifest will be created to track the waste from your facility to its final destruction, completing the RCRA "cradle-to-grave" requirement.
-
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that this compound is managed and disposed of in a manner that is safe, environmentally responsible, and compliant with all regulatory standards.
References
-
Zero Waste Europe. (n.d.). Incineration. [Link]
-
GOV.UK. (2010, March 5). Environmental permitting guidance: The Waste Incineration Directive. [Link]
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Industrial Emissions (Waste Incineration) Regulations, 2012. (S.I. No. 126 of 2012). [Link]
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Safetec. (2025, July 20). How to Handle Chlorine Safely: A Step-by-Step Guide for Workers and Supervisors. [Link]
-
Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet. [Link]
-
Capot Chemical. (2010, December 19). MSDS of 2-Chloromethyl-3,4-Dimethoxy Pyridine Hydrochloride. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: 2-Chloropyridine. [Link]
-
University of California, Berkeley. (n.d.). Spill Cleanup Quick Reference. [Link]
-
University of Alabama at Birmingham. (n.d.). Personal Protective Equipment. [Link]
-
Texas Department of Insurance. (n.d.). Chlorine Safety. [Link]
-
National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. [Link]
-
Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet. [Link]
- Google Patents. (1980).
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. [Link]
-
The University of British Columbia. (n.d.). Spill Clean up Procedure. [Link]
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S D Fine-Chem Limited. (n.d.). Chemwatch GHS SDS for 3-chloropyridine. [Link]
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Safex Inc. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry. [Link]
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Advanced Environmental Services. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. [Link]
-
SUNY College of Optometry. (n.d.). Procedures to be followed in the event of minor or major spill. [Link]
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Washington State University. (n.d.). Pyridine Safety Procedures. [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]
-
Basel Convention. (n.d.). Technical Guidelines on Incineration on Land. [Link]
-
U.S. Environmental Protection Agency. (2023, November 1). Pyridine - Substance Details. [Link]
-
University of Iowa. (n.d.). Environment, Health and Safety - Organic Solvents. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – Annotated Table Z-1. [Link]
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
National Environmental Trainers. (n.d.). RCRA Regulations Explained. [Link]
-
University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. [Link]
-
U.S. Environmental Protection Agency. (2025, December 16). Applicability and Requirements of the RCRA Organic Air Emission Standards. [Link]
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A Comprehensive Guide to the Safe Handling of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine, a compound utilized in various research and development applications. The following procedures are based on established best practices for handling structurally similar chlorinated pyridine derivatives and are intended to foster a secure laboratory environment. A thorough risk assessment should always be conducted prior to beginning any new experimental work.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[3][4][5][6]
-
Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[3][4][5][6][7][8]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[3][4][7]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[5][8]
Due to these potential hazards, a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is imperative.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure risk. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A full-face shield must be worn over goggles when there is a heightened risk of splashing.[2][9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[10] Latex gloves are not suitable. Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs. Double gloving is advised for enhanced protection.[1] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned. Clothing worn underneath should ideally be made of natural fibers like cotton.[1] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are required in the laboratory.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][10] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[11] |
Safe Handling Protocol
A systematic approach to handling ensures both personal safety and experimental integrity.
Preparation
-
Area Inspection: Before commencing work, ensure the workspace is clean and free of clutter.
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and the airflow is adequate.
-
PPE Donning: Properly put on all required PPE as detailed in the table above.
Handling
-
Containment: All transfers and manipulations of this compound should be performed within a chemical fume hood.[3]
-
Dust and Aerosol Prevention: If handling a solid form, take care to minimize dust generation.[2][7] For solutions, avoid creating aerosols.
-
Spill Management: Have a spill kit readily accessible. In the event of a minor spill, absorb the material with an inert absorbent like vermiculite or sand, and place it in a sealed container for disposal.[3][9] For larger spills, evacuate the area and follow emergency procedures.
Post-Handling
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[12][13]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling
Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle.
-
Waste Characterization: All materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.[1]
-
Waste Segregation: Segregate waste containing this compound from other waste streams.
-
Containerization: Use clearly labeled, sealed, and appropriate containers for hazardous waste.
-
Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[7][12]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5][7] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4][5] Seek medical advice if irritation persists.[12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4][5] Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[6] Call a poison control center or seek immediate medical attention.[5] |
References
- CymitQuimica. (2024, December 19). Safety Data Sheet - 2-Chloro-3,6-dimethylpyridine.
- Benchchem. (2025). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
- ThermoFisher. (2025, October 24). SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
- AK Scientific, Inc. 2-Chloro-3-(chloromethyl)
- Apollo Scientific. (2023, July 6).
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 2-Chloro-4,6-dimethylpyridine.
- Capot Chemical. (2010, December 19). MSDS of 2-Chloromethyl-3,4-Dimethoxy Pyridine Hydrochloride.
- Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)
- Benchchem. (2025). Personal protective equipment for handling 1-(Chloromethyl)-2-methoxynaphthalene.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride.
- Jubilant Ingrevia Limited.
- Centers for Disease Control and Prevention (CDC). Chloropicrin (PS): Lung Damaging Agent | NIOSH.
- New Jersey Department of Health. (2004, January). HAZARD SUMMARY - 2-CHLOROPYRIDINE.
- Medicom. Pesticides PPE - Choosing the right personal protective equipment.
- Oregon OSHA.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
